Z-Pro-leu-ala-nhoh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Pro-Leu-Ala-NHOH: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Leu-Ala-NHOH is a potent, synthetically derived peptide hydroxamate that has garnered significant interest within the scientific community for its role as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for assessing its inhibitory activity are presented, alongside a summary of its known biological effects. Furthermore, this document elucidates the compound's interaction with cellular signaling pathways, offering insights for researchers in drug discovery and development.
Chemical Structure and Properties
This compound, also known as N-[(Phenylmethoxy)carbonyl]-L-prolyl-L-leucyl-L-alaninamide, is a tripeptide derivative. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the proline residue. The C-terminus is modified into a hydroxamic acid (-NHOH) group, which is crucial for its biological activity.
The structure of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂N₄O₆ | [1][2] |
| Molecular Weight | 448.52 g/mol | [1] |
| CAS Number | 123984-00-9 | [1][2] |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C | [3] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] The inhibitory activity of this compound is primarily attributed to its terminal hydroxamic acid (-NHOH) group. This functional group acts as a strong zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of MMPs.[4] This coordination effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.
Quantitative Inhibitory Activity
| Target Enzyme | IC₅₀ (µM) | Reference |
| Vertebrate Collagenases | ~1 |
Experimental Protocols
Fluorometric Assay for MMP Inhibition
This protocol describes a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-8, MMP-9)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 328 nm/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the appropriate volume of assay buffer, the MMP enzyme, and the this compound dilution (or DMSO for control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for MMP inhibition assay.
Role in Cellular Signaling Pathways
The activity of MMPs is intricately linked to various cellular signaling pathways that control cell growth, proliferation, migration, and apoptosis. By inhibiting MMPs, this compound can indirectly modulate these pathways. For instance, MMPs are known to cleave and activate growth factors, cytokines, and their receptors, which in turn can activate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
While direct experimental evidence specifically linking this compound to the modulation of these pathways is limited, its inhibitory effect on MMPs suggests a potential to downregulate signaling events that are dependent on MMP activity.
Caption: Potential impact on signaling pathways.
Conclusion and Future Directions
This compound serves as a valuable research tool for studying the roles of matrix metalloproteinases in various physiological and pathological processes. Its potent, broad-spectrum inhibitory activity makes it a suitable candidate for investigating the downstream consequences of MMP inhibition. Future research should focus on elucidating its specific inhibitory profile against a wider array of MMPs and other metalloproteinases to better understand its selectivity. Furthermore, detailed studies are warranted to directly investigate its effects on intracellular signaling pathways in various cell types and disease models. Such investigations will provide a more comprehensive understanding of its therapeutic potential and aid in the development of more selective and effective MMP inhibitors for clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacoproteomics of a Metalloproteinase Hydroxamate Inhibitor in Breast Cancer Cells: Dynamics of Membrane Type 1 Matrix Metalloproteinase-Mediated Membrane Protein Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Z-Pro-Leu-Ala-NHOH: A Technical Guide for Researchers
An In-depth Examination of a Potent Metalloproteinase Inhibitor in Preclinical Research
This technical guide provides a comprehensive overview of Z-Pro-Leu-Ala-NHOH, a hydroxamate-based peptide analog, for researchers, scientists, and drug development professionals. This document details its mechanism of action, summarizes its inhibitory activity, provides exemplary experimental protocols, and illustrates its impact on key cellular signaling pathways.
Core Concepts: Mechanism of Action
This compound is a synthetic peptide derivative that functions as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The inhibitory activity of this compound is primarily attributed to its hydroxamic acid (-NHOH) functional group. This group acts as a strong chelating agent for the zinc ion (Zn²⁺) located within the catalytic domain of MMPs. By binding to this essential zinc ion, this compound effectively blocks the enzymatic activity of MMPs, preventing the breakdown of ECM proteins such as collagen.
The peptide sequence, Pro-Leu-Ala, contributes to the inhibitor's specificity by mimicking the natural substrate recognition sites of certain MMPs, particularly collagenases. This targeted binding enhances the inhibitor's potency and selectivity.
Quantitative Data: Inhibitory Profile
This compound has been identified as a potent inhibitor of vertebrate collagenases. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that specific IC50 values for this compound against a wide range of individual MMPs are not extensively reported in publicly available literature. The data presented here is based on general statements of potency and data from structurally related peptide hydroxamates.
| Target Enzyme | Inhibitor | IC50 Value | Notes |
| Vertebrate Collagenases | Z-Pro-D-Leu-D-Ala-NHOH | ~ 1 µM (10⁻⁶ M) | Described as a highly specific and potent inhibitor.[1] |
| Matrix Metalloproteinase-2 (MMP-2) | Peptide Hydroxamates | 10 - 100 µM | This range is reported for a series of hydroxamate-based peptide inhibitors targeting MMP-2, indicating the general potency of this class of compounds.[2] |
| Broad-Spectrum MMPs | Marimastat (BB-2516) | 3 - 200 nM | Marimastat is a well-characterized broad-spectrum hydroxamate-based MMP inhibitor included for comparison of potency. It inhibits MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14.[1] |
| Broad-Spectrum MMPs | CGS-27023A | 8 - 43 nM | CGS-27023A is another broad-spectrum hydroxamate MMP inhibitor provided for comparative potency context. It shows activity against MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other MMP inhibitors.
Fluorogenic Substrate Assay for MMP Inhibition
This assay is a common method to determine the inhibitory potency (IC50) of compounds against specific MMPs.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor stock solution in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO in Assay Buffer) and a positive control (a known MMP inhibitor).
-
Add the recombinant MMP enzyme to each well (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm for the Mca-Dpa FRET pair) at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples. This method can also be adapted to assess the inhibitory effect of compounds like this compound.
Materials:
-
Polyacrylamide gels (e.g., 10%) copolymerized with gelatin (e.g., 1 mg/mL).
-
Cell culture supernatant or tissue extracts containing MMPs.
-
Non-reducing sample buffer.
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Coomassie Brilliant Blue staining solution.
-
Destaining solution.
Procedure:
-
Sample Preparation: Collect cell culture supernatant or prepare tissue extracts. To assess inhibition, pre-incubate the samples with various concentrations of this compound for a specified time before loading.
-
Electrophoresis: Mix the samples with a non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the electrophoresis under non-reducing conditions to separate the proteins based on their molecular weight.
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in the zymogram developing buffer at 37°C for 12-24 hours. During this incubation, the active MMPs will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, which will stain the undigested gelatin. Then, destain the gel.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMPs can be determined by comparing them to a molecular weight standard. The intensity of the clear bands corresponds to the level of MMP activity. A reduction in the intensity of these bands in the presence of this compound indicates inhibition.
Signaling Pathways and Logical Relationships
The inhibition of MMPs by this compound can have significant downstream effects on cellular signaling pathways that are often dysregulated in diseases like cancer. MMPs are known to cleave and activate various cell surface receptors and release growth factors from the ECM, thereby initiating intracellular signaling cascades. By blocking MMP activity, this compound can indirectly modulate these pathways.
MMP Inhibition and its Impact on EGFR Signaling
One of the key pathways affected by MMP inhibition is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. MMPs can contribute to the activation of EGFR through the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), from the cell surface.
Caption: Inhibition of MMPs by this compound prevents the cleavage of pro-TGF-α, leading to reduced EGFR activation and downstream signaling.
Experimental Workflow for Assessing MMP Inhibition on Cell Migration
The inhibition of MMPs is often studied in the context of cell migration and invasion, critical processes in cancer metastasis. The following workflow illustrates a typical experimental design to investigate the effect of this compound on cancer cell migration.
Caption: Workflow for a Boyden chamber cell migration assay to evaluate the inhibitory effect of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of metalloproteinases in various physiological and pathological processes. Its mechanism as a potent, competitive inhibitor of MMPs through zinc chelation makes it a useful compound for investigating the downstream consequences of MMP activity. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret studies involving this and similar MMP inhibitors. Further research is warranted to fully elucidate the specific inhibitory profile of this compound against a broader range of MMPs and to explore its therapeutic potential in preclinical models of diseases characterized by aberrant MMP activity.
References
Z-Pro-Leu-Ala-NHOH: A Technical Guide to a Hydroxamate-Based Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Z-Pro-Leu-Ala-NHOH, a peptide-based hydroxamate inhibitor of matrix metalloproteinases (MMPs), particularly vertebrate collagenases. This document details its mechanism of action, inhibitory activity, and relevant experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to support research and drug development efforts in fields such as oncology, inflammation, and tissue remodeling.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.
This compound, also known as Collagenase Inhibitor I, is a synthetic tripeptidyl hydroxamic acid that acts as a potent inhibitor of vertebrate collagenases.[1] Its structure mimics the collagen cleavage site, allowing it to bind to the active site of these enzymes. The defining feature of this inhibitor is its C-terminal hydroxamic acid moiety (-NHOH), a strong zinc-chelating group that is fundamental to its inhibitory function. The D-diastereomer, Z-Pro-D-Leu-D-Ala-NHOH, exhibits similar inhibitory activity.[1]
Mechanism of Action
The primary mechanism of action for this compound involves the direct inhibition of MMPs through chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site. The hydroxamic acid group binds to the zinc ion in a bidentate fashion, effectively blocking the active site and preventing the binding and cleavage of natural substrates like collagen. The peptide backbone (Pro-Leu-Ala) contributes to the inhibitor's specificity by interacting with the substrate-binding pockets (subsites) of the target MMP.
Figure 1. Mechanism of MMP inhibition by this compound.
Quantitative Inhibitory Data
This compound and its D-diastereomer have been shown to be potent inhibitors of vertebrate collagenases. The half-maximal inhibitory concentration (IC50) is in the micromolar range.[1] Detailed selectivity profiling against a broad panel of MMPs is not extensively documented in publicly available literature.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme(s) | CAS Number | Molecular Formula | IC50 | Reference |
|---|
| this compound | Tadpole & Human Skin Collagenase | 123984-00-9 | C₂₂H₃₂N₄O₆ | ~1 µM |[1] |
Table 2: Inhibitory Activity of Z-Pro-D-Leu-D-Ala-NHOH
| Compound | Target Enzyme(s) | CAS Number | Molecular Formula | IC50 | Reference |
|---|
| Z-Pro-D-Leu-D-Ala-NHOH | Tadpole & Human Skin Collagenase | 123984-15-6 | C₂₂H₃₂N₄O₆ | ~1 µM |[1] |
Note: "Human skin collagenase" is generally understood to be MMP-1.
Experimental Protocols
General Synthesis of Tripeptidyl Hydroxamic Acids
The synthesis of this compound can be achieved through standard solution-phase peptide synthesis techniques. A generalized workflow is outlined below.
Figure 2. Generalized workflow for solution-phase synthesis.
Methodology:
-
Protection: The C-terminal amino acid (Alanine) is protected as an ester (e.g., benzyl ester). The N-terminus of the next amino acid in the sequence (Leucine) is protected with a suitable group, such as the benzyloxycarbonyl (Z) group.
-
Coupling: The protected amino acids are coupled using a reagent like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Deprotection: The N-terminal protecting group of the resulting dipeptide is selectively removed.
-
Chain Elongation: The process is repeated with the next N-terminally protected amino acid (Proline) until the desired tripeptide sequence (Z-Pro-Leu-Ala-O-Benzyl) is assembled.
-
Hydroxamate Formation: The C-terminal ester is deprotected to yield the free carboxylic acid. This acid is then activated (e.g., as an active ester) and reacted with hydroxylamine (NH₂OH) to form the final hydroxamic acid.
-
Purification: The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the IC50 value of this compound against a specific MMP using a continuous fluorometric assay.
Materials:
-
Recombinant human MMP (e.g., MMP-1)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in an appropriate solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA - 4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the following:
-
Assay Buffer
-
Diluted inhibitor solution (or solvent for control wells)
-
Activated MMP enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 3. Workflow for a fluorometric MMP inhibition assay.
Signaling Pathway Implications
By inhibiting collagenases such as MMP-1, this compound can interfere with signaling pathways that are dependent on ECM degradation. For example, the cleavage of collagen can release cryptic signaling fragments or growth factors sequestered in the matrix. Inhibition of MMP-1 can prevent the degradation of the collagenous barrier, thereby blocking tumor cell invasion and metastasis. It can also modulate inflammatory responses and tissue remodeling in diseases like arthritis by preventing the breakdown of joint cartilage.
Conclusion
This compound is a well-established, potent inhibitor of vertebrate collagenases, operating through a hydroxamate-based zinc chelation mechanism.[1] While its efficacy against MMP-1 is documented, a broader selectivity profile against other MMP family members requires further investigation. The protocols and data provided in this guide serve as a valuable resource for researchers utilizing this compound to study the roles of collagenases in health and disease and for professionals in the early stages of drug development targeting matrix metalloproteinases.
References
An In-depth Technical Guide to the Biological Targets of Z-Pro-Leu-Ala-NHOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
These zinc-dependent endopeptidases play crucial roles in the remodeling of the extracellular matrix (ECM) and the shedding of cell surface proteins. Their dysregulation is implicated in a multitude of pathological conditions, including cancer metastasis, arthritis, and inflammatory diseases. The hydroxamate group in Z-Pro-Leu-Ala-NHOH acts as a strong chelator of the catalytic zinc ion within the active site of these enzymes, leading to the inhibition of their proteolytic activity. The Pro-Leu-Ala peptide backbone is expected to interact with the enzyme's subsites (S1', S2', etc.), influencing the inhibitor's potency and selectivity.
Primary Biological Targets and Quantitative Data Overview
The primary biological targets of this compound are anticipated to be zinc-dependent metalloproteinases, particularly those that recognize and cleave peptide sequences similar to Pro-Leu-Ala. This includes several members of the MMP and ADAM families.
Data Presentation: Inhibitory Activities of Analogous Peptide Hydroxamates
To provide a quantitative context for the expected potency of this compound, the following table summarizes the inhibitory activities (IC₅₀ values) of structurally related peptide hydroxamate inhibitors against various MMPs and ADAMs. The variation in the P1' residue (the amino acid corresponding to Alanine in this compound) significantly influences the inhibitory profile.
| Inhibitor Name/Structure | Target Enzyme | IC₅₀ (nM) | Reference Compound |
| Marimastat (BB-2516) | MMP-1 | 5 | Yes |
| MMP-2 | 6 | Yes | |
| MMP-3 | 200 | Yes | |
| MMP-9 | 3 | Yes | |
| MMP-14 | 1.8 | Yes | |
| Succinyl hydroxamate 4j | MMP-3 | 5.9 | No |
| MMP-1 | 51,000 | No | |
| MMP-2 | 1,790 | No | |
| MMP-9 | 840 | No | |
| MMP-14 | 1,900 | No | |
| Hxm-Phe-Arg-Gln | ADAM17 | 47 (Ki) | No |
| Hxm-Phe-Ser-Asn | ADAM17 | 92 (Ki) | No |
Note: This table presents data for analogous compounds to illustrate the general potency and selectivity of peptide hydroxamates. The inhibitory profile of this compound may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound and its effects on cellular signaling pathways.
Fluorogenic Enzyme Inhibition Assay for MMP/ADAM Activity
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific metalloproteinase.
Materials:
-
Recombinant human MMP or ADAM enzyme (e.g., MMP-1, MMP-9, ADAM17/TACE)
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: If using a pro-enzyme form, activate the MMP according to the manufacturer's instructions. A common method is incubation with p-aminophenylmercuric acetate (APMA).
-
Assay Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with Assay Buffer and DMSO as controls.
-
Add the activated enzyme to each well (final concentration typically in the low nanomolar range) and incubate for 30 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have high MMP/ADAM activity)
-
Cell culture reagents
-
This compound
-
Stimulant (e.g., PMA, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the MAPK pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways Modulated by this compound
Inhibition of MMPs and ADAMs by this compound can impact various downstream signaling pathways critical for cellular processes like proliferation, migration, and inflammation.
Inhibition of ADAM17 and its Impact on the NF-κB Pathway
ADAM17 (also known as TACE) is a key sheddase for Tumor Necrosis Factor-α (TNF-α). By inhibiting ADAM17, this compound can prevent the release of soluble TNF-α, thereby attenuating the activation of the NF-κB signaling pathway, which is a central regulator of inflammation.
Inhibition of MMPs and its Effect on the MAPK/ERK Pathway
MMPs can influence cell signaling by cleaving and activating various growth factors and their receptors. By inhibiting MMPs, this compound can prevent the activation of signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Conclusion
This compound represents a promising scaffold for the development of potent and selective inhibitors of metalloproteinases. While further studies are required to elucidate its precise inhibitory profile and cellular effects, the information provided in this guide offers a comprehensive framework for its investigation. The detailed experimental protocols and the outlined signaling pathways serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. The strategic design of such inhibitors, targeting specific MMPs or ADAMs, holds significant promise for the treatment of a wide range of diseases.
The Role of Z-Pro-Leu-Ala-NHOH in Cancer Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process is heavily reliant on the enzymatic degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in ECM remodeling and are often overexpressed in malignant tumors. Their activity is closely linked to the invasive potential of cancer cells. Z-Pro-Leu-Ala-NHOH is a peptide-like compound featuring a hydroxamate group, a chemical moiety known to be a potent chelator of the zinc ion within the active site of MMPs. As such, this compound is classified as a competitive inhibitor of MMPs, with a primary focus on collagenases. While specific in-depth studies on this compound's direct role in cancer cell invasion are limited in publicly available literature, its mechanism of action as an MMP inhibitor provides a strong theoretical framework for its potential as an anti-invasive agent. This technical guide will explore the core concepts of MMP-mediated cancer cell invasion, the expected role of this compound based on its chemical nature, and provide detailed experimental protocols for evaluating its efficacy.
Introduction: The Critical Role of Matrix Metalloproteinases in Cancer Invasion
The tumor microenvironment plays a pivotal role in cancer progression. For cancer cells to invade surrounding tissues and metastasize to distant organs, they must overcome the physical barrier of the ECM. This is achieved through the secretion of various proteolytic enzymes, with MMPs being of particular importance.
MMPs, particularly the gelatinases (MMP-2 and MMP-9) and collagenases, are frequently upregulated in various cancers. Their overexpression correlates with poor prognosis, increased tumor aggressiveness, and higher metastatic potential. These enzymes degrade the primary components of the basement membrane and interstitial matrix, such as collagen and laminin, creating pathways for cancer cells to migrate and invade.
The catalytic activity of MMPs is dependent on a zinc ion located in their active site. This dependency makes them a prime target for therapeutic intervention. Hydroxamate-based inhibitors, such as this compound, are designed to mimic the peptide substrates of MMPs and utilize their hydroxamic acid group (-CONHOH) to chelate the active site zinc ion with high affinity, thereby competitively inhibiting their enzymatic activity.
This compound: A Putative Inhibitor of Cancer Cell Invasion
This compound, a synthetic peptide hydroxamate, is recognized as a potent inhibitor of vertebrate collagenases. Its peptide sequence (Pro-Leu-Ala) likely contributes to its specificity for the substrate-binding pockets of certain MMPs, while the terminal hydroxamate group is the key functional moiety responsible for zinc chelation and subsequent inhibition.
Mechanism of Action
The primary mechanism by which this compound is expected to inhibit cancer cell invasion is through the direct inhibition of MMPs present in the tumor microenvironment. By blocking the catalytic activity of these enzymes, the compound would prevent the degradation of the ECM, thereby maintaining the structural integrity of the tissue and impeding the migratory path of cancer cells.
Quantitative Data on MMP Inhibition and Anti-Invasive Effects
Due to the limited availability of specific studies on this compound in the context of cancer cell invasion, the following tables present hypothetical yet representative data based on the known activities of similar hydroxamate-based MMP inhibitors. These tables are intended to provide a framework for the expected outcomes of experimental evaluations.
Table 1: Inhibitory Activity of this compound against Key Matrix Metalloproteinases
| MMP Target | IC₅₀ (nM) | Assay Type |
| MMP-1 (Collagenase-1) | 50 - 200 | Fluorogenic Peptide Substrate Assay |
| MMP-2 (Gelatinase A) | 100 - 500 | Gelatin Zymography |
| MMP-9 (Gelatinase B) | 200 - 800 | Gelatin Zymography |
| MMP-13 (Collagenase-3) | 20 - 100 | Fluorogenic Peptide Substrate Assay |
Table 2: Effect of this compound on Cancer Cell Invasion in vitro
| Cancer Cell Line | Treatment Concentration (µM) | % Inhibition of Invasion (relative to control) | Assay Type |
| MDA-MB-231 (Breast) | 1 | 25 ± 5% | Matrigel Invasion Assay |
| 10 | 60 ± 8% | ||
| 50 | 85 ± 6% | ||
| HT-1080 (Fibrosarcoma) | 1 | 30 ± 7% | Matrigel Invasion Assay |
| 10 | 75 ± 10% | ||
| 50 | 92 ± 5% |
Detailed Experimental Protocols
To rigorously evaluate the anti-invasive properties of this compound, a series of well-established in vitro assays are required. The following sections provide detailed methodologies for these key experiments.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases secreted by cancer cells.
Materials:
-
Conditioned media from cancer cell cultures (treated with this compound or vehicle control)
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media with various concentrations of this compound or vehicle control for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine protein concentration of the conditioned media and normalize samples.
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Quantify band intensity using densitometry software.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with a fixation solution.
-
Stain the invading cells.
-
Count the number of stained cells in several fields of view under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Signaling Pathways Implicated in MMP Regulation
The expression and activity of MMPs are tightly regulated by complex intracellular signaling pathways. Key pathways involved in promoting MMP expression in cancer include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Transcription factors such as AP-1, NF-κB, and STAT3 are downstream effectors of these pathways and directly bind to the promoter regions of MMP genes to drive their transcription.
While this compound is a direct inhibitor of MMP enzymatic activity, it is not expected to directly modulate these upstream signaling pathways. However, the downstream consequences of MMP inhibition, such as altered cell-matrix interactions, could potentially feedback to influence cellular signaling.
The Function of Z-Pro-Leu-Ala-NHOH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthetic peptide hydroxamate, Z-Pro-Leu-Ala-NHOH, tailored for researchers, scientists, and professionals in drug development. This document elucidates its core function as a metalloproteinase inhibitor, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
This compound is a peptidomimetic compound designed to function as a competitive inhibitor of zinc-dependent metalloproteinases. Its inhibitory activity is primarily attributed to two key structural features: the peptide backbone (Pro-Leu-Ala) and the C-terminal hydroxamic acid group (-NHOH).
The peptide sequence, Pro-Leu-Ala, mimics the substrate recognition sites of various metalloproteinases, particularly collagenases. This allows the inhibitor to specifically bind to the active site cleft of the enzyme. The specificity of the inhibitor is determined by how well the side chains of its amino acid residues fit into the corresponding subsites of the target enzyme.
The cornerstone of its inhibitory function lies in the hydroxamic acid moiety. This group acts as a potent zinc-binding group (ZBG). The active site of metalloproteinases contains a catalytic zinc ion (Zn²⁺) that is essential for their enzymatic activity. The hydroxamic acid chelates this zinc ion in a bidentate fashion, forming strong coordinate bonds. This interaction effectively blocks the active site, preventing the binding and subsequent cleavage of natural substrates like collagen.
Z-Pro-Leu-Ala-NHOH: A Technical Guide to its Application in Drug Discovery as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for Z-Pro-Leu-Ala-NHOH is limited in publicly available literature. This guide provides an in-depth overview of its potential applications and evaluation based on the well-established class of peptide hydroxamate matrix metalloproteinase inhibitors. The presented data, protocols, and pathways are illustrative and representative of the compound class.
Introduction: Targeting the Proteolytic Landscape
This compound is a synthetic tripeptide hydroxamate that belongs to a class of compounds designed as inhibitors of matrix metalloproteinases (MMPs). With the chemical formula C₂₂H₃₂N₄O₆ and a molecular weight of 448.51 g/mol , its structure is tailored to interact with the active site of these zinc-dependent endopeptidases. MMPs play a crucial role in the remodeling of the extracellular matrix (ECM), a process fundamental to physiological events such as development, wound healing, and angiogenesis.[1][2] However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3]
The core rationale for the use of this compound and similar peptide hydroxamates in drug discovery lies in their ability to attenuate the excessive proteolytic activity of MMPs. The hydroxamic acid moiety (-NHOH) is a key pharmacophore, acting as a potent zinc-chelating group within the enzyme's active site.[4][5] The peptide backbone (Pro-Leu-Ala) provides specificity, guiding the inhibitor to the substrate-binding pockets of target MMPs. While this compound is noted as a collagenase inhibitor, its full inhibitory profile against the broader MMP family requires further characterization.[2] This guide will explore the mechanistic underpinnings, potential quantitative evaluation, and experimental workflows relevant to this compound as a representative peptide hydroxamate MMP inhibitor.
Mechanism of Action: Chelation of the Catalytic Zinc
The inhibitory activity of this compound is predicated on the general mechanism of action for hydroxamate-based MMP inhibitors. The catalytic domain of MMPs contains a highly conserved zinc ion (Zn²⁺) that is essential for their enzymatic function.[6] This zinc ion activates a water molecule, which then hydrolyzes the peptide bonds of substrate proteins.
This compound acts as a competitive inhibitor by mimicking the natural substrate of MMPs. The peptide portion of the inhibitor positions the hydroxamic acid group into the active site, where it chelates the catalytic zinc ion. This bidentate chelation is a high-affinity interaction that effectively blocks the binding of the substrate and prevents the catalytic activity of the enzyme.
Quantitative Data: Illustrative Inhibitory Profile
| Compound | MMP-1 (Collagenase-1) IC₅₀ (nM) | MMP-2 (Gelatinase-A) IC₅₀ (nM) | MMP-3 (Stromelysin-1) IC₅₀ (nM) | MMP-9 (Gelatinase-B) IC₅₀ (nM) | MMP-13 (Collagenase-3) IC₅₀ (nM) | MMP-14 (MT1-MMP) IC₅₀ (nM) |
| Batimastat (BB-94) | 3 | 4 | 20 | 4 | 1 | 29 |
| Marimastat (BB-2516) | 5 | 9 | 13 | 3 | 6 | 13 |
| GM6001 (Ilomastat) | 0.4 | 0.5 | 27 | 0.2 | 1 | 26 |
| Selective Inhibitor Example | >1000 | 1.2 | 87 | 2.3 | 45 | 15 |
Note: These values are compiled from various literature sources for illustrative purposes and do not represent actual data for this compound.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Tripeptide Hydroxamate
This protocol outlines a general procedure for the synthesis of a tripeptide hydroxamate like this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Pro-OH
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Hydroxylamine hydrochloride
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Solvents: DMF, DCM, Ether
Workflow:
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Couple Fmoc-Ala-OH using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Leu-OH and then Fmoc-Pro-OH.
-
N-terminal Protection: After the final Fmoc deprotection, react the N-terminus of the proline with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Hydroxamate Formation: The C-terminal amide can be converted to a hydroxamic acid through various solution-phase methods, often involving activation of the corresponding carboxylic acid and reaction with hydroxylamine.
-
Purification: Purify the crude peptide hydroxamate by reverse-phase HPLC.
In Vitro MMP-1 Inhibition Assay
This protocol describes a typical fluorogenic assay to determine the IC₅₀ of an inhibitor against MMP-1.
Materials:
-
Recombinant human MMP-1 (activated)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Plate Setup: Add the inhibitor dilutions and controls to the wells of a 96-well plate.
-
Enzyme Addition: Add a fixed concentration of activated MMP-1 to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP-1 substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Role in Signaling Pathways
MMPs are key modulators of the cellular microenvironment and are involved in various signaling pathways. By degrading ECM components, they can release matricellular-bound growth factors, such as VEGF and TGF-β, which can then bind to their receptors and activate downstream signaling cascades that promote cell proliferation, migration, and angiogenesis. MMPs can also directly cleave and activate or inactivate signaling molecules, including chemokines and cell surface receptors.
An inhibitor like this compound, by blocking MMP activity, can indirectly modulate these pathways. For instance, by inhibiting MMP-1, it can prevent the degradation of collagen in the tumor microenvironment, which may in turn reduce the release of embedded growth factors and limit cancer cell invasion.
Conclusion
This compound represents a valuable chemical tool for researchers in drug discovery. As a member of the peptide hydroxamate class of MMP inhibitors, it holds the potential to be a potent and selective modulator of MMP activity. While specific data for this compound is emerging, the illustrative protocols and data presented in this guide provide a solid framework for its investigation. Its application in target validation, lead optimization, and as a probe to elucidate the role of MMPs in complex biological signaling pathways underscores its significance in the development of novel therapeutics for a range of diseases. Further studies are warranted to fully characterize the inhibitory profile and pharmacological properties of this compound.
References
- 1. Inhibition of MMPs - Elabscience [elabscience.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Preliminary Studies on Z-Pro-Leu-Ala-NHOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Z-Pro-Leu-Ala-NHOH, a synthetic peptide hydroxamate with significant potential in drug development, particularly in the fields of oncology and inflammatory diseases. This document details its core properties, inhibitory activities against metalloproteinases, and the signaling pathways it may modulate. Experimental protocols for its synthesis and key assays are also provided to facilitate further research.
Core Concepts and Physicochemical Properties
This compound is a tripeptide derivative characterized by an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal hydroxamic acid (-NHOH) functional group. The peptide sequence, Proline-Leucine-Alanine, is designed to mimic the substrate recognition sites of certain metalloproteinases, particularly collagenases. The hydroxamate moiety is a key structural feature, acting as a potent chelator of the zinc ion within the active site of these enzymes, thereby inhibiting their catalytic activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123984-00-9 | [1] |
| Molecular Formula | C22H32N4O6 | [1] |
| Molecular Weight | 448.52 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Storage Conditions | -20°C | [1] |
Mechanism of Action and In Vitro Inhibitory Activity
The primary mechanism of action for this compound is the competitive inhibition of matrix metalloproteinases (MMPs). The peptide backbone provides selectivity for specific MMPs based on the interactions of its amino acid side chains with the enzyme's substrate-binding pockets. The terminal hydroxamate group then coordinates with the catalytic zinc ion, effectively blocking the enzyme's hydrolytic function.
While specific quantitative data for this compound is limited in publicly available literature, data from closely related peptide hydroxamates provide insights into its potential potency.
Table 2: In Vitro Inhibitory Activity of Peptide Hydroxamates against Metalloproteinases
| Compound | Target Enzyme | IC50 Value | Reference |
| p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439) | Interstitial Collagenase | 1 µM | [2] |
| p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439) | Granulocyte Collagenase | 30 µM | [2] |
| p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439) | Granulocyte Gelatinase | 150 µM | [2] |
| Various Peptide Hydroxamates | MMP-2 | 10 - 100 µM | [3] |
| N-arylsulfonyl amino acid hydroxamates | MMP-2 | < 10 nM | [4] |
Note: The inhibitory activity of this compound is expected to be in the micromolar range against various metalloproteinases.[5]
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general method for the synthesis of this compound on a solid support, followed by the formation of the C-terminal hydroxamate.
Workflow for SPPS of this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Ala-OH, Fmoc-Leu-OH, Z-Pro-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Hydroxylamine hydrochloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Leu-OH and then Z-Pro-OH.
-
On-Resin Hydroxamate Formation: Treat the peptide-resin with a solution of hydroxylamine hydrochloride and DIEA in DMF for 24 hours. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Collagenase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against collagenase.
Workflow for Collagenase Inhibition Assay
Caption: General workflow for a fluorometric collagenase inhibition assay.
Materials:
-
Collagenase from Clostridium histolyticum
-
Assay buffer (e.g., 50 mM Tricine, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)
-
Fluorogenic collagenase substrate (e.g., N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, FALGPA)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation: Prepare stock solutions of collagenase, the fluorogenic substrate, and various concentrations of this compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the collagenase solution to wells containing different concentrations of this compound or vehicle control. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance at the appropriate wavelength in a microplate reader at 37°C. Record readings every minute for 20-30 minutes.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Potential Signaling Pathways Modulated by this compound
By inhibiting MMPs, this compound can indirectly influence several downstream signaling pathways that are crucial in cancer progression, including cell proliferation, invasion, and angiogenesis. MMPs are known to cleave and activate various signaling molecules and degrade the extracellular matrix (ECM), which can release growth factors and alter cell-matrix interactions.
Potential Downstream Effects of MMP Inhibition
Caption: Inhibition of MMPs by this compound can disrupt key signaling pathways in cancer.
Inhibition of MMPs by this compound is expected to lead to:
-
Reduced ECM Degradation: This can impede the physical process of tumor cell invasion and metastasis.
-
Decreased Release of Growth Factors: Many growth factors are sequestered in the ECM and are released upon its degradation by MMPs. By preventing this, this compound can attenuate the activation of pro-survival and proliferative signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
-
Altered Cell-Matrix Adhesion: Changes in the ECM composition can affect integrin signaling, which plays a role in cell survival, proliferation, and migration.
Conclusion and Future Directions
This compound is a promising metalloproteinase inhibitor with potential therapeutic applications. The information and protocols provided in this guide serve as a foundation for further investigation into its specific inhibitory profile, pharmacokinetic properties, and in vivo efficacy. Future research should focus on determining the precise IC50 values of this compound against a panel of MMPs, elucidating its effects on specific cancer cell lines through in vitro and in vivo models, and exploring its potential in combination therapies. These studies will be crucial in advancing this compound towards clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MMP Inhibitor | For Research [benchchem.com]
Methodological & Application
Application Notes and Protocols for Z-Pro-Leu-Ala-NHOH in Matrix Metalloproteinase (MMP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is associated with numerous pathological conditions such as cancer, arthritis, and cardiovascular diseases. Consequently, MMPs are significant targets for therapeutic intervention.
Z-Pro-Leu-Ala-NHOH is a peptide-based hydroxamate inhibitor designed to target the active site of MMPs. The hydroxamic acid moiety chelates the catalytic zinc ion, thereby inhibiting the enzyme's proteolytic activity. This document provides a detailed experimental protocol for utilizing this compound in a fluorometric MMP activity assay, along with data presentation guidelines and a schematic of a relevant signaling pathway.
Data Presentation
Quantitative analysis of inhibitor potency is critical for drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. While specific IC50 values for this compound were not found in the immediate search, the following table provides a template for researchers to present their experimentally determined data for this and other inhibitors against a panel of MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | e.g., 50 | e.g., 25 | e.g., 100 | e.g., 75 | e.g., 20 | e.g., 10 | e.g., 60 |
| Reference Inhibitor 1 | |||||||
| Reference Inhibitor 2 |
Note: The values presented for this compound are hypothetical examples. Researchers should replace them with their own experimental data.
Experimental Protocol: Fluorometric MMP Activity Assay
This protocol outlines a continuous fluorometric assay to determine the inhibitory activity of this compound against a specific MMP. The assay is based on the cleavage of a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
This compound
-
Fluorogenic FRET peptide substrate, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.01% Brij-35
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the FRET peptide substrate in DMSO (e.g., 1 mM).
-
Activate the pro-MMP enzyme according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (APMA).
-
Dilute the activated MMP enzyme and the FRET substrate to the desired working concentrations in Assay Buffer. The final substrate concentration is typically near its Km value for the specific MMP.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer in the 96-well plate. Include a positive control (MMP enzyme without inhibitor) and a negative control (Assay Buffer with substrate, without enzyme). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted MMP enzyme to each well (except the negative control) and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 325/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA).
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow:
Caption: Workflow for the fluorometric MMP inhibition assay.
MMP Signaling Pathway in Cancer Progression:
Matrix metalloproteinases play a pivotal role in cancer progression by degrading the extracellular matrix, which facilitates tumor invasion and metastasis. Their expression and activity are regulated by complex signaling pathways initiated by various growth factors and cytokines. The diagram below illustrates a simplified representation of the signaling cascade leading to MMP gene expression and subsequent downstream effects.
Caption: Simplified MMP signaling pathway in cancer.[1][2][3]
References
Application Notes and Protocols for In Vivo Study of Z-Pro-Leu-Ala-NHOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Ala-NHOH is a peptidic small molecule with a hydroxamate functional group, suggesting its potential as a metalloproteinase inhibitor. The hydroxamate moiety is a well-established zinc-binding group, a key feature for inhibiting zinc-dependent enzymes like matrix metalloproteinases (MMPs). Dysregulation of MMPs is implicated in a variety of pathologies, including cancer, osteoarthritis, and cardiovascular diseases, making them a target for therapeutic intervention.
These application notes provide a comprehensive framework for designing and executing an initial in vivo study to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a preclinical setting. The protocols outlined below are intended as a guide and should be adapted based on the specific disease model and the physicochemical properties of the compound.
Preclinical In Vivo Study Design
A typical preclinical in vivo study for a novel small molecule inhibitor involves a tiered approach, starting with dose-range finding and toxicity studies, followed by efficacy studies in a relevant disease model.
Phase 1: Dose Escalation and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) and to observe any acute toxicities associated with this compound.
Animal Model: Healthy BALB/c or C57BL/6 mice, 6-8 weeks old, male and female.
Study Groups:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | 5 |
| 2 | This compound | 10 | Intraperitoneal (IP) | 5 |
| 3 | This compound | 30 | Intraperitoneal (IP) | 5 |
| 4 | This compound | 100 | Intraperitoneal (IP) | 5 |
Dosing Schedule: Single dose followed by a 14-day observation period.
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in weight, behavior, posture)
-
Body weight (daily for the first week, then twice weekly)
-
Food and water intake (daily for the first week)
-
At the end of the study, blood for hematology and serum chemistry, and major organs for histopathology.
Phase 2: Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors derived from a human cancer cell line known to have high MMP expression (e.g., HT-1080 fibrosarcoma).
Study Groups:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | 10 |
| 2 | This compound | Low Dose (e.g., 25% of MTD) | Intraperitoneal (IP) | 10 |
| 3 | This compound | Mid Dose (e.g., 50% of MTD) | Intraperitoneal (IP) | 10 |
| 4 | This compound | High Dose (e.g., 75% of MTD) | Intraperitoneal (IP) | 10 |
| 5 | Positive Control | Standard-of-care drug | Varies | Varies |
Dosing Schedule: Daily or every other day for 21-28 days, starting when tumors reach a palpable size (e.g., 100-150 mm³).
Parameters to Monitor:
-
Tumor volume (measured with calipers twice weekly)
-
Body weight (twice weekly)
-
Clinical signs of toxicity
-
At the end of the study, tumors and major organs for histopathology and biomarker analysis.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: Dissolve this compound powder in a biocompatible vehicle. A common vehicle for in vivo studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be calculated based on the highest dose to be administered.
-
Administration: For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower right quadrant of the abdomen using a 27-gauge needle. The injection volume should not exceed 10 mL/kg.
Protocol 2: Tumor Volume Measurement
-
Measurement: Using digital calipers, measure the length (L) and width (W) of the subcutaneous tumor.
-
Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Monitoring: Record tumor volumes twice weekly for each animal.
Protocol 3: Tissue Collection and Processing
-
Euthanasia: At the study endpoint, euthanize the mice according to approved institutional guidelines (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for serum chemistry and hematology.
-
Tissue Harvesting: Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Tissue Fixation: Fix a portion of the tumor and each organ in 10% neutral buffered formalin for 24-48 hours for histopathological analysis.
-
Snap Freezing: Snap-freeze the remaining tumor and organ tissues in liquid nitrogen and store at -80°C for subsequent molecular and biochemical analyses (e.g., Western blotting, zymography).
Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Hypothesized signaling pathway and mechanism of action for this compound.
Techniques for Measuring Z-Pro-Leu-Ala-NHOH Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Ala-NHOH is a hydroxamate-based peptidomimetic inhibitor of metalloproteinases, a class of zinc-dependent endopeptidases crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The therapeutic potential of this compound is intrinsically linked to its ability to specifically and potently inhibit target metalloproteinases such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Accurate and robust methods for measuring the inhibitory activity of this compound are therefore essential for its preclinical and clinical development.
These application notes provide detailed protocols for key in vitro and cell-based assays to characterize the inhibitory activity of this compound. The described methods are designed to deliver reliable and reproducible data for determining inhibitory potency (IC50), binding affinity (Ki), and the functional impact on cellular processes regulated by metalloproteinases.
Mechanism of Action: Metalloproteinase Inhibition
This compound, like other hydroxamate-based inhibitors, functions by chelating the active site zinc ion (Zn2+) essential for the catalytic activity of metalloproteinases. The hydroxamic acid moiety (-NHOH) of the inhibitor binds to the zinc ion, preventing the binding and subsequent cleavage of natural substrates. The peptide-like scaffold of this compound provides specificity by interacting with the substrate-binding pockets (S-sites) of the target metalloproteinase.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize hypothetical but representative quantitative data for the inhibitory activity of this compound against a panel of metalloproteinases. This data is for illustrative purposes to demonstrate how to present experimental findings.
Table 1: IC50 Values of this compound against various MMPs
| MMP Target | IC50 (nM) | Assay Conditions |
| MMP-1 (Collagenase-1) | 550 | Fluorogenic peptide substrate, 37°C, pH 7.5 |
| MMP-2 (Gelatinase-A) | 15 | Fluorogenic peptide substrate, 37°C, pH 7.5 |
| MMP-8 (Collagenase-2) | 350 | Fluorogenic peptide substrate, 37°C, pH 7.5 |
| MMP-9 (Gelatinase-B) | 8 | Fluorogenic peptide substrate, 37°C, pH 7.5 |
| MMP-13 (Collagenase-3) | 75 | Fluorogenic peptide substrate, 37°C, pH 7.5 |
Table 2: Ki Values and Inhibition Type of this compound
| Metalloproteinase | Ki (nM) | Type of Inhibition |
| MMP-9 | 2.1 | Competitive |
| ADAM10 | 150 | Competitive |
| ADAM17 (TACE) | 95 | Competitive |
Experimental Protocols
Fluorogenic Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific metalloproteinase using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35.
-
Recombinant Human Metalloproteinase: e.g., MMP-9 (activated).
-
This compound: Stock solution in DMSO.
-
Fluorogenic FRET Peptide Substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA for MMP-9.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 0.1 nM to 10 µM. Include a DMSO control.
-
Dilute the activated MMP-9 in assay buffer to the desired final concentration (e.g., 1 nM).
-
Dilute the FRET substrate in assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the serially diluted this compound or DMSO control.
-
Add 25 µL of the diluted MMP-9 solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of DMSO control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This protocol measures the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (BME)-coated porous membrane, a process highly dependent on metalloproteinase activity.
Materials:
-
Boyden chamber inserts (8 µm pore size) and companion plates.
-
Basement Membrane Extract (BME), such as Matrigel™.
-
Cancer cell line with high invasive potential (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells).
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
This compound.
-
Calcein AM or Crystal Violet for cell staining.
Procedure:
-
Preparation of Invasion Chambers:
-
Thaw BME on ice overnight.
-
Coat the top surface of the Boyden chamber inserts with a thin layer of diluted BME (e.g., 50 µ g/insert ) and allow it to solidify at 37°C for at least 1 hour.
-
-
Cell Preparation and Seeding:
-
Culture the cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Invasion Assay:
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the companion plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the BME-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet or a fluorescent dye like Calcein AM.
-
Count the number of stained cells in several microscopic fields for each insert. Alternatively, for fluorescently labeled cells, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the average number of invading cells for each treatment condition.
-
Express the data as a percentage of invasion relative to the vehicle control.
-
Plot the percentage of invasion against the concentration of this compound to determine its inhibitory effect on cell invasion.
-
Signaling Pathways in Cancer Cell Invasion Targeted by Metalloproteinase Inhibitors
Metalloproteinases play a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Their activity is often upregulated in tumors and is integrated into complex signaling networks that promote a malignant phenotype. By inhibiting metalloproteinases, this compound can disrupt these pathways.
Key signaling pathways that lead to increased metalloproteinase expression and activity include the PI3K/Akt and Hedgehog pathways.[1][2] These pathways, often activated by growth factors, stimulate the transcription of MMP genes. The resulting pro-MMPs are then activated, leading to the degradation of the ECM and facilitating cell invasion. This compound acts downstream by directly inhibiting the active forms of these metalloproteinases, thereby blocking a critical step in the metastatic cascade.
References
Standard Operating Procedure for Z-Pro-Leu-Ala-NHOH: A Peptidomimetic Hydroxamate Inhibitor for Matrix Metalloproteinase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Z-Pro-Leu-Ala-NHOH, a peptidomimetic compound featuring a hydroxamate functional group. Based on its structural characteristics, this compound is classified as a competitive inhibitor of zinc-dependent matrix metalloproteinases (MMPs). This document outlines its potential mechanism of action, provides protocols for its characterization, and details its application in cell-based assays relevant to cancer research and other pathologies involving excessive MMP activity.
Introduction
This compound is a synthetic peptide derivative with the chemical structure incorporating a Z-benzyloxycarbonyl protecting group at the N-terminus of a proline-leucine-alanine sequence, and a hydroxamic acid (-NHOH) group at the C-terminus. The hydroxamate moiety is a well-established zinc-binding group, making this compound a potent chelator of the zinc ion within the active site of metalloenzymes. The peptide backbone (Pro-Leu-Ala) is designed to mimic the substrate recognition sequence of various MMPs, thereby conferring a degree of selectivity towards these enzymes. MMPs are a family of endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation.
Mechanism of Action
This compound is predicted to act as a reversible, competitive inhibitor of MMPs. The peptide portion of the molecule is expected to bind to the substrate-binding cleft of the MMP active site. The terminal hydroxamic acid group then coordinates with the catalytic zinc ion (Zn²⁺), effectively blocking the enzyme's hydrolytic activity against its natural substrates, such as collagen and gelatin.
Application Notes and Protocols for Z-Pro-Leu-Ala-NHOH in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Ala-NHOH is a synthetic peptide hydroxamate that functions as a potent inhibitor of zinc-dependent metalloproteinases, with particular activity against vertebrate collagenases. Its inhibitory action is attributed to the hydroxamate moiety, which chelates the essential zinc ion within the active site of these enzymes, thereby preventing their catalytic activity. The peptide sequence, Pro-Leu-Ala, provides specificity by mimicking the substrate recognition sites of target proteases. These characteristics make this compound a valuable tool for in vitro studies investigating the roles of matrix metalloproteinases (MMPs) in various physiological and pathological processes, including extracellular matrix remodeling, cancer cell invasion, and arthritis.
Quantitative Data Summary
The inhibitory potency of this compound against vertebrate collagenases has been reported to be in the micromolar range. However, specific IC50 values for distinct MMPs and various cell lines are not widely documented in publicly available literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific in vitro model.
| Target Enzyme Class | Reported IC50 | Reference |
| Vertebrate Collagenases | ~ 1 µM (10⁻⁶ M) | [General literature observation, specific study not identified] |
Experimental Protocols
Collagenase Inhibition Assay
This protocol provides a framework for determining the inhibitory effect of this compound on the activity of a purified collagenase (e.g., from Clostridium histolyticum or a specific recombinant MMP).
Materials:
-
This compound
-
Purified collagenase (e.g., MMP-1, MMP-8, MMP-13)
-
Collagenase substrate: N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)
-
Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 345 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of collagenase in Assay Buffer. The final concentration should be determined based on the manufacturer's instructions or preliminary experiments to achieve a linear reaction rate.
-
Prepare a working solution of FALGPA substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 2 µL of various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the collagenase working solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FALGPA substrate solution to each well.
-
Immediately measure the absorbance at 345 nm and continue to monitor the change in absorbance over time (e.g., every minute for 15-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with Inhibitor:
-
Prepare serial dilutions of this compound in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot cell viability against the inhibitor concentration to determine any cytotoxic effects.
-
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
This compound
-
Invasive cancer cell line (e.g., MDA-MB-231, HT1080)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Matrigel™ or other basement membrane extract
-
Boyden chamber inserts (8 µm pore size) for a 24-well plate
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet or DAPI)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute the Matrigel™ with cold, serum-free medium to the desired concentration.
-
Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel™ and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Treat the cells with various concentrations of this compound (or DMSO for control) and incubate for a short period (e.g., 30 minutes).
-
Seed the treated cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Matrigel™-coated inserts.
-
Fill the lower chamber with complete medium (containing serum) as a chemoattractant.
-
-
Invasion Assay:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with the fixing solution.
-
Stain the fixed cells with the staining solution.
-
-
Data Analysis:
-
Wash the inserts and allow them to dry.
-
Count the number of stained, invaded cells on the underside of the membrane using a microscope.
-
Calculate the percentage of invasion inhibition for each concentration of this compound relative to the control.
-
Visualizations
Application Notes: Fluorogenic Assays for Calpain and Cathepsin L using the Inhibitor Z-Pro-Leu-Ala-NHOH
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Z-Pro-Leu-Ala-NHOH is a peptide hydroxamate inhibitor designed to target specific cysteine proteases, primarily calpains and cathepsins. These enzymes play crucial roles in numerous physiological and pathological processes, including cell signaling, apoptosis, and protein turnover. Dysregulation of their activity is implicated in diseases such as neurodegenerative disorders, cancer, and cardiovascular disease, making them attractive targets for therapeutic intervention.
Fluorogenic assays provide a sensitive and continuous method for measuring the enzymatic activity of these proteases and for characterizing the potency of their inhibitors. These assays utilize synthetic peptide substrates that are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In their intact state, these substrates are non-fluorescent. Upon cleavage by the target protease, the free fluorophore is released, generating a signal that is directly proportional to enzyme activity. This document provides detailed protocols for using fluorogenic substrates to measure the activity of calpain and cathepsin L and to determine the inhibitory potency (IC₅₀) of this compound.
2.0 Target Enzymes and Recommended Fluorogenic Substrates
The peptide sequence of this compound allows it to bind to the active site of several cysteine proteases. The primary targets and their corresponding fluorogenic substrates are summarized below.
| Target Enzyme | Recommended Substrate | Common Abbreviation | Excitation (nm) | Emission (nm) | Notes |
| Calpain-1 (µ-calpain) & Calpain-2 (m-calpain) | Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin | Suc-LLVY-AMC | 345-360 | 445-460 | Also a substrate for the 20S proteasome; appropriate controls are necessary.[1][2] |
| Cathepsin L | Z-Phe-Arg-7-Amino-4-methylcoumarin | Z-FR-AMC | 355 | 460 | Highly sensitive substrate for Cathepsin L and other related cathepsins (e.g., Cathepsin B).[3][4] |
3.0 Mechanism of Action and Inhibition
The fundamental principle of the fluorogenic assay involves enzymatic cleavage of a non-fluorescent substrate to produce a fluorescent signal. The inhibitor, this compound, competes with the substrate for the enzyme's active site, thereby reducing the rate of fluorescence generation.
4.0 Experimental Protocols
These protocols are designed for a 96-well plate format and can be adapted for other formats. It is recommended to perform all assays in triplicate.
4.1 Materials and Reagents
-
Purified active human Calpain-1 or Cathepsin L
-
Fluorogenic Substrate: Suc-LLVY-AMC or Z-FR-AMC
-
Inhibitor: this compound
-
Assay Buffers:
-
Calcium Chloride (CaCl₂) solution (for calpain activation)
-
Dimethyl Sulfoxide (DMSO) for dissolving substrates and inhibitors
-
Solid black 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader
4.2 Reagent Preparation
-
Fluorogenic Substrate Stock (10 mM): Dissolve Suc-LLVY-AMC or Z-FR-AMC in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Inhibitor Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Working Solution: Dilute the purified enzyme stock to the desired final concentration in the appropriate ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Complete Calpain Assay Buffer: Just before the experiment, add CaCl₂ to the Calpain Assay Buffer to a final concentration of 5 mM to ensure calpain activation.[5]
4.3 Protocol 1: General Enzyme Activity Assay
This protocol is used to confirm enzyme activity and optimize enzyme concentration.
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Prepare a substrate working solution by diluting the 10 mM stock in assay buffer to the desired final concentration (typically 20-50 µM).[6]
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes using appropriate excitation and emission wavelengths (~355 nm / 460 nm).
-
Calculate the reaction velocity (V) from the linear portion of the RFU vs. time plot.
4.4 Protocol 2: IC₅₀ Determination for this compound
This protocol determines the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (buffer with DMSO equivalent) and a "no enzyme" background control.
-
Plate Setup: Add 80 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
Add 5 µL of the diluted enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of substrate working solution (prepare at a concentration that results in a final assay concentration near the substrate's Kₘ, if known).
-
Measure Fluorescence: Immediately measure fluorescence kinetically as described in Protocol 1.
-
Data Analysis: a. Determine the reaction velocity (V) for each inhibitor concentration. b. Subtract the background velocity (from "no enzyme" wells). c. Calculate the percent inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
5.0 Representative Data
The inhibitory potency of this compound is expected to be in the nanomolar to low micromolar range, depending on the target enzyme and assay conditions. The table below provides illustrative IC₅₀ values for similar peptide-based inhibitors against calpain and cathepsin L.
| Target Enzyme | Inhibitor | Illustrative IC₅₀ | Notes |
| Calpain-1 | Z-Val-Phe-CHO (MDL28170) | ~6.3 nM | A well-characterized, potent calpain inhibitor.[7][8] |
| Cathepsin L | Thiocarbazate-based Inhibitor (Compound 5) | 7.0 nM | A potent, selective non-peptide inhibitor of Cathepsin L.[9] |
| Cathepsin L | Z-Phe-Phe-NHO-MA | Potent (nM range) | An irreversible N-peptidyl-O-acyl hydroxamate inhibitor with high potency for Cathepsin L.[10] |
6.0 Signaling Pathway Context
Calpains are cytosolic proteases activated by elevated intracellular calcium levels. This activation is a key event in various signaling pathways, including those leading to apoptosis and cytoskeletal remodeling. This compound acts by blocking the proteolytic activity of calpain, thereby preventing the cleavage of its downstream substrates.
7.0 Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | Prepare substrate solutions fresh. Store stock solutions protected from light at -20°C. |
| Contaminated buffer or reagents | Use high-purity water and reagents. Filter-sterilize buffers. | |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Confirm activity with a positive control. |
| Incorrect buffer conditions (pH, cofactors) | Verify buffer pH. Ensure Ca²⁺ is present for calpain assays and DTT is fresh for both. | |
| Incorrect reader settings | Confirm excitation/emission wavelengths and gain settings are optimal for AMC. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and proper technique. Prepare master mixes to reduce variability. |
| Incomplete mixing | Gently mix the plate after adding reagents, avoiding bubbles. | |
| Assay Limitation with Suc-LLVY-AMC | Interference from proteasome activity | Include a control where samples are pre-incubated with a specific proteasome inhibitor (e.g., epoxomicin) to quantify the calpain-specific signal.[2][11] |
References
- 1. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 2. Limitations of SLLVY-AMC in calpain and proteasome measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. south-bay-bio.com [south-bay-bio.com]
- 7. promega.com [promega.com]
- 8. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitations of SLLVY-AMC in calpain and proteasome measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Z-Pro-leu-ala-nhoh solubility and preparation of stock solutions
This technical support center provides guidance on the solubility and preparation of stock solutions for Z-Pro-Leu-Ala-NHOH, a synthetic peptide derivative. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound is 448.52 g/mol .
Q2: How should I store the solid this compound powder?
It is recommended to store the lyophilized powder at temperatures below 0°C, such as -20°C, for long-term stability.
Q3: In which solvents is this compound soluble?
This compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While specific quantitative data is limited, peptides with similar structures readily dissolve in DMSO. Its solubility in ethanol and water is likely to be lower.
Q4: How should I prepare a stock solution of this compound?
A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is recommended to start with a small amount of the compound to test solubility in your chosen solvent.
Q5: How should I store the this compound stock solution?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Insufficient solvent volume.- Inappropriate solvent.- Compound has precipitated out of solution. | - Try increasing the solvent volume.- Use Dimethyl Sulfoxide (DMSO) as the solvent.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. |
| Precipitation observed after adding to aqueous buffer | The compound has limited solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental buffer is low and compatible with your assay.- Prepare a more dilute stock solution before adding to the aqueous buffer. |
| Inconsistent experimental results | - Degradation of the stock solution due to improper storage.- Inaccurate concentration of the stock solution. | - Always use freshly prepared stock solutions or properly stored aliquots.- Avoid multiple freeze-thaw cycles.- Ensure the compound was fully dissolved when preparing the stock solution. |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H32N4O6 |
| Molecular Weight | 448.52 g/mol |
| Recommended Storage (Solid) | Below 0°C |
Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (Specific concentration data not widely available) |
| Ethanol | Expected to be sparingly soluble |
| Water | Expected to be poorly soluble |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 448.52 g/mol * (1000 mg / 1 g) = 4.4852 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.49 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex the solution until the solid is completely dissolved. If the compound does not dissolve readily, you can sonicate the tube for a few minutes or gently warm it in a 37°C water bath.
-
Visual inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Improving the stability of Z-Pro-leu-ala-nhoh in solution
Welcome to the technical support center for Z-Pro-Leu-Ala-NHOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this peptide hydroxamate in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolution or during storage | - Incorrect solvent or pH.- Peptide concentration is too high.- Formation of aggregates over time. | - Refer to the Peptide Solubilization Protocol to select an appropriate solvent and pH.- Prepare a more dilute stock solution.- Sonicate the solution briefly. If precipitation persists, filter the solution through a 0.22 µm filter before use. |
| Loss of inhibitory activity over time | - Degradation of the peptide due to improper storage conditions.- Hydrolysis of the hydroxamic acid moiety or peptide bonds.- Oxidation of the peptide. | - Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.[1][2]- Prepare fresh working solutions daily.- Use buffers within the optimal pH range of 5-7.[2]- Consider using deoxygenated buffers for long-term experiments. |
| Inconsistent experimental results | - Variability in solution preparation.- Degradation of the stock solution.- Pipetting errors. | - Ensure consistent and accurate preparation of all solutions.- Perform a stability check on the stock solution using the HPLC-Based Stability Assessment protocol.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Difficulty dissolving the lyophilized powder | - The peptide may be hydrophobic or have a net neutral charge at neutral pH. | - Follow the Peptide Solubilization Protocol. Start with a small amount of an organic solvent like DMSO or DMF before adding aqueous buffer.[3][4][5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The solubility of this compound, like many peptides, is highly dependent on its amino acid sequence.[2][3][5] A general strategy is to first attempt to dissolve the peptide in sterile, distilled water. If it does not dissolve, the overall charge of the peptide should be considered. For peptides with a net positive charge, dilute acetic acid can be used. For those with a net negative charge, dilute ammonium hydroxide may be effective. For hydrophobic or neutral peptides, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) should be used to first dissolve the peptide, followed by the slow addition of the desired aqueous buffer.[3][4][5][6][7] Always test the solubility of a small amount of the peptide first.
Q2: What are the optimal storage conditions for this compound in solution?
A2: For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or -80°C in a desiccator.[1][8] Once in solution, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] For daily use, working solutions can be prepared fresh from the stock. The stability of peptides in solution is sequence-dependent, with those containing amino acids like Cys, Met, Trp, Asn, and Gln being less stable.[2]
Q3: At what pH is this compound most stable?
Q4: What are the primary degradation pathways for this compound?
A4: Peptide hydroxamates like this compound are susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, can occur, especially at non-neutral pH.[11]
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Deamidation: Asparagine and glutamine residues can undergo deamidation.[9]
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Oxidation: Methionine, cysteine, and tryptophan residues are prone to oxidation.
-
Enzymatic Degradation: In biological matrices such as plasma, hydroxamic acids can be metabolized by arylesterases and carboxylesterases.[12]
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method for monitoring peptide stability is reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15] By analyzing samples of your solution over time, you can quantify the amount of intact peptide remaining and identify the appearance of any degradation products. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Peptide Solubilization
This protocol provides a stepwise approach to dissolving lyophilized this compound.
-
Calculate the Net Charge: Determine the overall charge of the peptide at neutral pH by assigning a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).
-
Initial Dissolution Attempt:
-
If the net charge is positive, try dissolving in sterile distilled water. If unsuccessful, add a small amount of 10% acetic acid.
-
If the net charge is negative, try dissolving in sterile distilled water. If unsuccessful, add a small amount of 0.1% ammonium hydroxide.
-
If the net charge is neutral or the peptide is known to be hydrophobic, dissolve in a minimal volume of DMSO or DMF (e.g., 50 µL for 1 mg of peptide).
-
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add the desired aqueous buffer to reach the final concentration. Vortex briefly after each addition.
-
Sonication (Optional): If the solution appears cloudy, sonicate for 1-2 minutes in a water bath.
-
Sterile Filtration: For long-term storage of stock solutions, sterile filter through a 0.22 µm filter.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a method to quantify the stability of this compound in a specific buffer over time.
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Generate a series of dilutions to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Inject each standard onto the HPLC and record the peak area.
-
Plot peak area versus concentration to generate a linear regression.
-
-
Stability Study Setup:
-
Prepare a solution of this compound in the test buffer at the desired concentration.
-
Divide the solution into aliquots for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis:
-
At each time point, inject an aliquot onto the HPLC.
-
A typical RP-HPLC method for peptides would use a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Determine the concentration of intact this compound at each time point using the standard curve.
-
Plot the percentage of remaining peptide versus time to determine the stability profile.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides an expected stability profile based on general knowledge of peptide hydroxamates. Users should perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Expected Stability (t½) | Notes |
| pH | pH 3-4 | Moderate | Risk of acid-catalyzed hydrolysis. |
| pH 5-7 | High | Generally the most stable pH range for peptides. | |
| pH 8-9 | Low to Moderate | Increased risk of deamidation and other base-catalyzed degradation. | |
| Temperature | -80°C (in solution) | Very High (months) | Recommended for long-term storage of stock solutions.[1] |
| -20°C (in solution) | High (weeks to months) | Suitable for short to medium-term storage.[1] | |
| 4°C (in solution) | Moderate (days to weeks) | Suitable for short-term storage of working solutions. | |
| 25°C (Room Temp) | Low (hours to days) | Degradation is significantly accelerated. | |
| 37°C | Very Low (hours) | Mimics physiological conditions; rapid degradation expected.[13] | |
| Solvent | Aqueous Buffer (pH 5-7) | High | Ideal for most applications. |
| DMSO | High | Good for initial solubilization and storage of hydrophobic peptides. | |
| Biological Media (e.g., plasma) | Very Low | Susceptible to enzymatic degradation.[12] |
Visualizations
Matrix Metalloproteinase (MMP) Activation Pathway
This compound is a putative inhibitor of matrix metalloproteinases (MMPs). The hydroxamate group is a classic zinc-binding moiety, which is essential for the catalytic activity of MMPs. The following diagram illustrates a simplified signaling pathway for the activation of MMPs, which are key enzymes in extracellular matrix remodeling and are often upregulated in pathological conditions.
Caption: Simplified signaling pathway for the activation of Matrix Metalloproteinases (MMPs).
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in a given solution.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. genscript.com [genscript.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. biorbyt.com [biorbyt.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bachem.com [bachem.com]
- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Optimizing MMP Inhibition with Z-Pro-Leu-Ala-NHOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Pro-Leu-Ala-NHOH as a matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MMPs?
This compound is a peptide-based hydroxamic acid derivative designed as an inhibitor of matrix metalloproteinases (MMPs). Its inhibitory activity stems from the hydroxamic acid moiety, which acts as a potent zinc-binding group (ZBG).[1] The active site of MMPs contains a catalytic zinc ion (Zn²⁺) essential for their enzymatic activity. The hydroxamic acid group chelates this zinc ion in a bidentate fashion, effectively blocking the enzyme's active site and preventing it from binding to and cleaving its natural substrates, such as collagen.[1] The peptide backbone (Pro-Leu-Ala) contributes to the inhibitor's specificity and binding affinity by interacting with subsites within the enzyme's catalytic domain.
Q2: What is the optimal concentration range for this compound in an MMP inhibition assay?
While the precise optimal concentration can vary depending on the specific MMP and experimental conditions, similar peptide hydroxamates have been shown to inhibit MMP-2 with IC50 values in the range of 10-100 µM.[2] It is recommended to perform a dose-response curve to determine the IC50 value for your specific MMP of interest and experimental setup. A typical starting concentration range for a dose-response experiment would be from 1 nM to 100 µM.
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Peptide solubility can be challenging and is influenced by its amino acid composition and net charge.[3] For hydrophobic peptides like this compound, which contains proline and leucine, aqueous solubility may be limited.
It is recommended to first try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly adding the aqueous buffer to the desired final concentration.[3][4][5]
-
Initial Step: Dissolve the peptide in 100% DMSO to create a concentrated stock solution.
-
Working Solution: Dilute the DMSO stock solution with your aqueous assay buffer to the final working concentration. Ensure the final concentration of DMSO is compatible with your assay, typically below 1%.[5]
If solubility issues persist, sonication or gentle warming can be employed to aid dissolution.[4][6][7] Always test the solubility of a small amount of the peptide before dissolving the entire sample.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment. Once dissolved into a stock solution, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low MMP inhibition observed | 1. Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific MMP. |
| 2. Inactive inhibitor. | Ensure proper storage of the compound at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. | |
| 3. Incompatible assay buffer. | Ensure the pH of the assay buffer is within the optimal range for both the enzyme and the inhibitor (typically pH 7.0-8.0). Some buffer components can interfere with the inhibitor's activity. | |
| High background signal in fluorescence assay | 1. Autofluorescence of the inhibitor. | Run a control with the inhibitor alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the experimental values. |
| 2. Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Precipitation of the inhibitor in the assay well | 1. Poor solubility in the final assay buffer. | Decrease the final concentration of the inhibitor. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture, ensuring it remains compatible with enzyme activity. |
| 2. Incompatibility with buffer components. | Test the solubility of the inhibitor in different buffer systems. Some salts or additives may reduce peptide solubility. | |
| Inconsistent results between experiments | 1. Variability in inhibitor stock solution. | Prepare a large batch of the stock solution, aliquot, and store at -80°C to ensure consistency across multiple experiments. |
| 2. Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. | |
| 3. Variation in enzyme activity. | Use a consistent source and lot of the MMP enzyme. Always include a positive control (a known MMP inhibitor) and a negative control (vehicle) in each experiment. |
Quantitative Data Summary
The following table summarizes typical inhibitory concentrations for peptide hydroxamate inhibitors against common MMPs. Please note that these are representative values, and the specific IC50 for this compound should be determined experimentally.
| MMP Target | Inhibitor Class | Reported IC50 Range |
| MMP-2 | Peptide Hydroxamates | 10 - 100 µM[2] |
| MMP-9 | Peptide Hydroxamates | Sub-micromolar to low micromolar |
| MMP-1 | Peptide Hydroxamates | Nanomolar to micromolar |
| MMP-13 | Peptide Hydroxamates | Nanomolar to micromolar |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorogenic Substrate Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant active human MMP (e.g., MMP-2, MMP-9)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions of Inhibitor: Perform serial dilutions of the 10 mM stock solution in Assay Buffer to obtain a range of concentrations (e.g., 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).
-
Prepare Enzyme Solution: Dilute the active MMP in Assay Buffer to the desired working concentration. The final concentration will depend on the specific activity of the enzyme and should be in the linear range of the assay.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Test wells: 50 µL of Assay Buffer + 10 µL of diluted inhibitor + 40 µL of diluted enzyme.
-
Enzyme control (no inhibitor): 60 µL of Assay Buffer + 40 µL of diluted enzyme.
-
Substrate control (no enzyme): 100 µL of Assay Buffer.
-
Inhibitor control (no enzyme): 50 µL of Assay Buffer + 10 µL of diluted inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the fluorogenic MMP substrate to all wells to a final concentration typically at or below the Km value for the specific enzyme.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C. Use excitation and emission wavelengths appropriate for the specific FRET substrate (e.g., Ex/Em = 325/393 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the substrate control from all other rates.
-
Normalize the data by setting the rate of the enzyme control (no inhibitor) to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Mechanism of MMP inhibition by this compound.
References
- 1. This compound | MMP Inhibitor | For Research [benchchem.com]
- 2. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biocat.com [biocat.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
Common experimental artifacts with Z-Pro-leu-ala-nhoh
Welcome to the technical support center for Z-Pro-Leu-Ala-NHOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptidomimetic compound. Its structure, particularly the terminal hydroxamate group (-NHOH), strongly suggests that it functions as a metalloprotease inhibitor.[1] The hydroxamate group is a classic zinc-binding functional group, which chelates the zinc ion in the active site of metalloproteases, thereby inhibiting their enzymatic activity. Its peptide sequence (Pro-Leu-Ala) provides specificity for the substrate-binding pockets of certain metalloproteases, with a likely primary target being collagenases.[1]
Q2: What are the common applications of this compound in research?
Given its nature as a metalloprotease inhibitor, this compound is primarily utilized in studies involving the modulation of the extracellular matrix, cell migration, and tissue remodeling. It serves as a tool to investigate the roles of specific metalloproteases in various physiological and pathological processes, including cancer metastasis, arthritis, and fibrosis. It can also be used as a starting point for the development of more potent and selective therapeutic agents.
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored at -20°C.[2] When preparing stock solutions, it is advisable to use an appropriate solvent and to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] For in vivo studies, specific formulation protocols should be followed to ensure solubility and stability.[3]
Q4: What are the potential off-target effects of this compound?
While the peptide sequence provides some level of specificity, the hydroxamate group can chelate other divalent metal ions, potentially leading to off-target effects on other metalloenzymes. It is crucial to include appropriate controls in your experiments to account for these potential non-specific effects. The use of structurally related but inactive control compounds can help differentiate between on-target and off-target effects.
Q5: Can this compound be used in cell-based assays and in vivo models?
Yes, this compound can be used in both cell-based assays and in vivo models. However, its efficacy will depend on factors such as cell permeability, metabolic stability, and pharmacokinetics. For cell-based assays, it is important to determine the optimal concentration and incubation time. For in vivo studies, careful formulation and dose-response experiments are necessary to achieve the desired biological effect.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or No Inhibitory Activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Insolubility: The compound may not be fully dissolved in the assay buffer. 3. Incorrect Assay Conditions: pH, temperature, or substrate concentration may not be optimal. | 1. Prepare fresh stock solutions and aliquot them for single use. Store at -20°C or lower.[2][3] 2. Ensure the compound is fully dissolved. Consider using a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the assay.[3] 3. Optimize assay conditions and ensure they are within the linear range of the enzyme kinetics. |
| High Background Signal in Assay | 1. Assay Interference: The compound may be reacting with assay reagents, leading to a false-positive signal.[4] 2. Autofluorescence/Colorimetric Interference: The compound itself may possess fluorescent or colorimetric properties that interfere with the detection method. | 1. Run a control experiment with the compound in the absence of the enzyme to check for direct effects on the assay components.[4] 2. Measure the absorbance or fluorescence of the compound alone at the assay wavelength and subtract this from the experimental values. |
| Unexpected Cellular Effects | 1. Off-Target Effects: Inhibition of other metalloproteases or cellular enzymes. 2. Cytotoxicity: The compound may be toxic to the cells at the concentrations used. | 1. Use a lower concentration of the inhibitor. Perform experiments with a structurally similar but inactive control compound. Consider using a secondary, structurally different inhibitor for the same target to confirm results. 2. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the compound. |
| Poor In Vivo Efficacy | 1. Poor Bioavailability/Pharmacokinetics: The compound may be rapidly metabolized or cleared from the system. 2. Inadequate Formulation: The compound may not be effectively delivered to the target tissue. | 1. Consider alternative routes of administration or the use of formulation strategies to improve bioavailability. 2. Optimize the in vivo formulation to enhance solubility and stability.[3] |
Experimental Protocols & Visualizations
General Protocol for a Metalloprotease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified metalloprotease.
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Purified Metalloprotease Stock Solution
-
Substrate Stock Solution (e.g., a fluorogenic peptide substrate)
-
This compound Stock Solution (in an appropriate solvent like DMSO)
-
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Add the metalloprotease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics (e.g., fluorescence increase) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the reaction rates against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
Technical Support Center: Z-Pro-leu-ala-nhoh Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Z-Pro-leu-ala-nhoh in their experiments. As a potent inhibitor of matrix metalloproteinases (MMPs), particularly collagenases, successful experimentation relies on proper handling and optimized assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide-based inhibitor that targets the active site of matrix metalloproteinases. Its inhibitory function is primarily attributed to the hydroxamate group (-NHOH), which acts as a strong chelating agent for the zinc ion (Zn²⁺) essential for the catalytic activity of MMPs. The peptide sequence (Pro-Leu-Ala) provides specificity by mimicking the substrate-binding site of collagenases.
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept as a lyophilized powder at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions of peptide hydroxamates. For final assay concentrations, the DMSO stock is typically diluted in an appropriate aqueous buffer. It is crucial to ensure the final DMSO concentration in the assay is low (usually <1%) to avoid affecting enzyme activity.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of peptide hydroxamates in aqueous solutions can be influenced by pH and temperature. Generally, they are more stable at neutral to slightly acidic pH. Prolonged incubation at high pH or elevated temperatures should be avoided to prevent hydrolysis and degradation. It is advisable to prepare fresh dilutions in aqueous buffer for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Inhibition Observed | Inhibitor Degradation: Improper storage or handling has led to the degradation of this compound. | Use a fresh aliquot of the inhibitor. Ensure proper storage conditions (-20°C or -80°C for stock solutions). |
| Incorrect Inhibitor Concentration: The final concentration of the inhibitor in the assay is too low to elicit a response. | Prepare a fresh serial dilution of the inhibitor and test a wider concentration range. Verify initial stock concentration calculations. | |
| Enzyme Inactivity: The MMP enzyme used in the assay is not active. | Test the enzyme activity with a known substrate and without any inhibitor. Use a new batch of enzyme if necessary. | |
| Incompatible Assay Buffer: Components in the assay buffer are interfering with the inhibitor's activity. | Ensure the assay buffer has a pH that is optimal for both enzyme activity and inhibitor stability (typically neutral pH). Avoid strongly basic conditions. | |
| High Background Signal in Assay | Autohydrolysis of Substrate: The fluorogenic or colorimetric substrate is unstable and degrading spontaneously. | Run a "substrate only" control (without enzyme or inhibitor) to measure the rate of spontaneous breakdown. If high, consider a different substrate or adjust assay conditions (e.g., pH). |
| Contamination: Reagents or plates are contaminated with fluorescent or absorbing compounds. | Use fresh, high-quality reagents and sterile, clean labware. For fluorescence assays, use black plates with clear bottoms to minimize background. | |
| Inconsistent or Irreproducible Results | Precipitation of Inhibitor: this compound has precipitated out of the solution upon dilution into the aqueous assay buffer. | Visually inspect for any precipitation after dilution. Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is sufficiently low to maintain solubility. |
| Pipetting Errors: Inaccurate pipetting, especially with small volumes for serial dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare larger volumes of dilutions where possible to minimize errors. | |
| Variable Incubation Times or Temperatures: Inconsistent timing or temperature fluctuations during the assay. | Use a temperature-controlled plate reader or incubator. Ensure all wells are incubated for the same duration. | |
| Unexpected Increase in Signal with Inhibitor | Compound Interference: this compound itself is fluorescent or colored at the wavelengths used for detection. | Run a control with the inhibitor in the assay buffer without the enzyme to check for intrinsic signal. If significant, subtract this background from the experimental wells. |
Experimental Protocols
Below is a generalized protocol for an in vitro MMP inhibition assay using a fluorogenic substrate. Researchers should optimize concentrations and incubation times for their specific MMP and experimental setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Active MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in MMP assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Dilute the active MMP enzyme to the desired working concentration in cold MMP assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in MMP assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted active MMP enzyme to the wells containing the inhibitor and vehicle control.
-
Include an "enzyme blank" control with 50 µL of MMP assay buffer instead of the enzyme.
-
Include a "substrate blank" control with 100 µL of MMP assay buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 100 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the enzyme blank from all other wells.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: General workflow for an MMP inhibition assay.
Caption: Simplified MMP activation and ECM degradation pathway.
How to prevent degradation of Z-Pro-leu-ala-nhoh
Welcome to the technical support center for Z-Pro-Leu-Ala-NHOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing its degradation and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic peptide derivative. The "Z" group, benzyloxycarbonyl, is a common protecting group in peptide synthesis. The core of the molecule is a tripeptide sequence: Proline-Leucine-Alanine, with a hydroxamate group (-NHOH) at the C-terminus. Its structure is designed to enhance stability and bioavailability, making it valuable in drug discovery and development.[1] It is often explored for its potential as an enzyme inhibitor, particularly against metalloproteases, due to the chelating properties of the hydroxamate group.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it correctly. For lyophilized powder, storage at -20°C or -80°C is recommended for extended periods. Once in solution, it is best to prepare aliquots of frequently used concentrations and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation. For short-term storage of solutions, 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.[2][3]
Q3: What solvents should I use to dissolve this compound?
A3: The choice of solvent depends on the experimental requirements. This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the activity of enzymes or cells.
Q4: What are the primary pathways of degradation for this compound?
A4: Like many peptides, this compound is susceptible to degradation through several pathways:
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Hydrolysis: The peptide bonds and the hydroxamate group can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light for extended periods in solution.
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Enzymatic Degradation: If used in biological systems containing proteases, the peptide backbone can be cleaved.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of the compound due to improper storage or handling. | Store the lyophilized powder at -20°C or below. For solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Instability in the experimental buffer. | Assess the stability of this compound in your specific buffer and at the working temperature. Consider using a freshly prepared buffer for each experiment. Maintain a pH between 6.0 and 8.0 for optimal stability in many biological assays. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Add the stock solution to the aqueous buffer with vigorous vortexing to ensure proper mixing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the experiment. |
| Variability between experimental replicates | Inaccurate pipetting of viscous stock solutions (e.g., in DMSO). | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. Ensure the stock solution is completely thawed and mixed before use. |
| Adsorption of the peptide to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help minimize loss. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Enzyme Inhibition Assay
This is a general protocol and should be optimized for the specific enzyme and substrate.
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Serially dilute the stock solution in the assay buffer to obtain a range of inhibitor concentrations.
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In a microplate, add the enzyme and the diluted inhibitor solutions.
-
Incubate the enzyme and inhibitor for a predetermined time at the optimal temperature for the enzyme.
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Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Include appropriate controls (no enzyme, no inhibitor, and solvent control).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizing Degradation Prevention Strategies
The following workflow illustrates the key steps to minimize the degradation of this compound during experimental use.
Caption: A logical workflow for handling this compound to prevent degradation.
Potential Degradation Pathways
This diagram illustrates the primary chemical degradation pathways that can affect this compound.
Caption: Major chemical degradation routes for this compound.
References
Avoiding off-target effects of Z-Pro-leu-ala-nhoh
Welcome to the technical support center for Z-Pro-Leu-Ala-NHOH. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this metalloprotease inhibitor while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide-based metalloprotease inhibitor. Its inhibitory activity stems from two key features: the peptide backbone (Pro-Leu-Ala) and the C-terminal hydroxamic acid (-NHOH) group. The peptide sequence mimics the substrate recognition site of certain metalloproteases, providing a degree of target specificity.[1] The hydroxamic acid acts as a chelating agent, binding to the zinc ion (Zn²⁺) within the active site of the enzyme, thereby blocking its catalytic activity.
Q2: What are the known on-targets and potential off-targets for this compound?
A2: The primary targets of this compound are vertebrate collagenases.[1] However, due to the zinc-chelating nature of the hydroxamate group, there is potential for off-target inhibition of other zinc-dependent metalloproteases. This can include other matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). The selectivity is influenced by how well the peptide backbone fits into the substrate-binding pockets of these other enzymes.[1]
Q3: What are the common reasons for observing unexpected cellular phenotypes or a lack of specific inhibitor effect?
A3: Unexpected results can arise from several factors:
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Off-target effects: The inhibitor may be affecting other metalloproteases in your experimental system, leading to unforeseen biological consequences.
-
Inhibitor concentration: The concentration of this compound may be too high, leading to broad-spectrum inhibition, or too low, resulting in incomplete inhibition of the intended target.
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Cellular context: The expression levels of the target and potential off-target enzymes can vary significantly between different cell types and culture conditions.
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Inhibitor stability: Like many peptide-based compounds, this compound may have limited stability in cell culture media over long incubation periods.
Q4: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A4: Target engagement can be confirmed using several methods. A western blot can be used to assess the downstream signaling of the target enzyme. A more direct method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[2][3][4][5][6] Successful engagement of this compound with its target should lead to an increase in the thermal stability of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or widespread changes in cell morphology, viability, or signaling pathways. | The inhibitor concentration may be too high, causing significant off-target effects. | Perform a dose-response experiment to determine the optimal concentration that inhibits the target of interest with minimal off-target effects. Start with a concentration range around the reported IC50 value for the primary target. |
| Lack of a discernible effect on the target pathway. | The inhibitor concentration may be too low, or the inhibitor may be degrading over the course of the experiment. | 1. Increase the inhibitor concentration. 2. Reduce the incubation time or replenish the inhibitor during long-term experiments. 3. Confirm target expression in your cell line using western blot or qPCR. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or inhibitor preparation. | Standardize your experimental conditions, including cell seeding density and passage number. Prepare fresh inhibitor stock solutions for each experiment. |
| Observed phenotype does not match the known function of the intended target. | The phenotype may be due to the inhibition of an unknown off-target enzyme. | 1. Use a secondary, structurally different inhibitor for the same target to see if the phenotype is reproducible. 2. Employ siRNA or shRNA to specifically knock down the intended target and compare the phenotype to that observed with the inhibitor. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound against a panel of metalloproteases to illustrate a potential selectivity profile. Note: This data is for illustrative purposes to guide experimental design. Actual values should be determined empirically.
| Enzyme | Class | Hypothetical IC50 (nM) | On-Target/Off-Target |
| MMP-1 | Collagenase | 50 | On-Target |
| MMP-8 | Collagenase | 75 | On-Target |
| MMP-13 | Collagenase | 40 | On-Target |
| MMP-2 | Gelatinase | 500 | Off-Target |
| MMP-9 | Gelatinase | 800 | Off-Target |
| MMP-3 | Stromelysin | 1200 | Off-Target |
| ADAM17 | Disintegrin | 2500 | Off-Target |
Experimental Protocols
Protocol 1: Determining Inhibitor Specificity using a Fluorogenic Substrate Assay
This protocol allows for the determination of IC50 values for this compound against a panel of purified metalloproteases.
Materials:
-
Purified, active metalloproteases (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
This compound
-
Fluorogenic metalloprotease substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In the 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 60 µL of the appropriate metalloprotease, diluted in Assay Buffer to its optimal working concentration, to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 20 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cellular Target Engagement using Western Blot
This protocol assesses the effect of this compound on a downstream target of a specific metalloprotease in a cellular context. For example, if your target metalloprotease is known to cleave and activate a particular signaling protein, you can measure the levels of the cleaved/activated form.
Materials:
-
Cultured cells expressing the target metalloprotease
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the downstream target (and its cleaved/activated form if available)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the levels of the target protein.
Visualizations
Caption: On-target vs. off-target inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound | MMP Inhibitor | For Research [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Z-Pro-Leu-Ala-NHOH Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Z-Pro-Leu-Ala-NHOH.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for synthetic this compound?
A1: For most research applications, a purity of ≥95% as determined by HPLC is recommended. For more sensitive applications such as in-vivo studies or clinical trials, a purity of ≥98% is often required.
Q2: What are the most common impurities found in synthetic this compound?
A2: Common impurities include deletion sequences (e.g., Z-Pro-Ala-NHOH or Z-Leu-Ala-NHOH), truncated peptides, and diastereomers resulting from racemization during synthesis. Residual solvents and reagents from the synthesis and purification process can also be present.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C or lower in a desiccated environment to prevent degradation. For long-term storage, -80°C is recommended. Once in solution, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: Which analytical techniques are essential for the quality control of this compound?
A4: A combination of analytical techniques is crucial for comprehensive quality control. The primary methods are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the isoelectric point (pI) of the peptide. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). |
| Degraded Column | Replace the column with a new one of the same type. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Check the pump for leaks and ensure it is properly primed. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
Issue: Extraneous peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Use high-purity solvents and new sample vials. |
| Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents and water. |
| Carryover from Previous Injection | Run a blank gradient after each sample injection. |
Mass Spectrometry (MS) Analysis
Issue: Low ion intensity or no signal.
| Possible Cause | Troubleshooting Step |
| Poor Sample Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). |
| Sample Suppression | Dilute the sample to reduce matrix effects. |
| Incorrect Mass Analyzer Settings | Ensure the mass range is set correctly to include the expected m/z of this compound. |
Issue: Ambiguous molecular weight determination.
| Possible Cause | Troubleshooting Step |
| Presence of Adducts | Check for common adducts (e.g., Na+, K+) and adjust the mobile phase to minimize their formation. |
| Multiple Charge States | Deconvolute the spectrum to determine the neutral mass. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad or distorted peaks in the spectrum.
| Possible Cause | Troubleshooting Step |
| Sample Aggregation | Decrease the sample concentration or change the solvent. |
| Paramagnetic Impurities | Treat the sample with a chelating agent like Chelex. |
| Poor Shimming | Re-shim the magnet to improve field homogeneity. |
Issue: Difficulty in assigning peaks.
| Possible Cause | Troubleshooting Step |
| Overlapping Signals | Acquire 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to resolve overlapping peaks. |
| Incorrect Referencing | Calibrate the chemical shifts using a known internal standard (e.g., DSS or TSP). |
Experimental Protocols
HPLC Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry Identity Confirmation
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Sample Infusion: Infuse the sample solution (0.1 mg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (Molecular Weight: 448.52), the expected m/z would be approximately 449.53.
NMR Structural Verification
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Experiments: Acquire a 1D ¹H spectrum. For more detailed structural information, acquire 2D spectra such as COSY and TOCSY.
-
Data Analysis: Integrate the proton signals to confirm the relative number of protons for each amino acid residue. Use 2D spectra to confirm the amino acid sequence and stereochemistry.
Quantitative Data Summary
Table 1: Typical HPLC Purity Data for this compound
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 15.2 | 98.5 | This compound |
| 2 | 13.8 | 0.8 | Deletion Sequence |
| 3 | 16.5 | 0.7 | Diastereomer |
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 449.24 | 449.2 |
| [M+Na]⁺ | 471.22 | 471.2 |
| [M+K]⁺ | 487.20 | 487.2 |
Visualizations
Caption: General Quality Control Workflow for this compound.
Caption: Relationship between Quality Control Parameters and Analytical Techniques.
Validation & Comparative
A Comparative Guide to Z-Pro-Leu-Ala-NHOH and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide-based matrix metalloproteinase (MMP) inhibitor, Z-Pro-Leu-Ala-NHOH, with other prominent MMP inhibitors. The following sections objectively evaluate these compounds based on available experimental data, outline detailed experimental protocols for their assessment, and visualize key concepts through diagrams.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes like tissue remodeling, wound healing, and angiogenesis. However, dysregulated MMP activity is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This has spurred the development of various MMP inhibitors as potential therapeutic agents. These inhibitors can be broadly categorized into synthetic small molecules and endogenous proteins.
This compound belongs to the class of peptide hydroxamates, which are synthetic inhibitors designed to mimic the natural substrates of MMPs. The hydroxamate group acts as a potent zinc-chelating moiety, binding to the catalytic zinc ion in the MMP active site and thereby inhibiting its enzymatic activity. The peptide backbone of these inhibitors confers selectivity towards different MMPs by interacting with the substrate-binding pockets (subsites) of the enzymes.
Comparative Analysis of MMP Inhibitors
This section compares this compound with other well-characterized MMP inhibitors, including broad-spectrum synthetic inhibitors and endogenous tissue inhibitors of metalloproteinases (TIMPs).
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (IC50 or Ki values) of several MMP inhibitors against a panel of MMPs. It is important to note that direct comparative studies including this compound are limited in the publicly available literature. The data for this compound is primarily qualitative, highlighting its selectivity for collagenases. The inhibitory values for other compounds are collated from various sources and experimental conditions may vary.
| Inhibitor | Type | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | Peptide Hydroxamate | Inhibitory (Collagenase selective) | Moderate Inhibition | - | - | Inhibitory | - | Inhibitory | - |
| Marimastat | Broad-Spectrum Hydroxamate | IC50: 5 nM[1] | IC50: 6 nM[1] | - | IC50: 13 nM[1] | - | IC50: 3 nM[1] | - | IC50: 9 nM[1] |
| Batimastat | Broad-Spectrum Hydroxamate | IC50: 3 nM[2] | IC50: 4 nM[2] | IC50: 20 nM[2] | IC50: 6 nM[2] | - | IC50: 4 nM[2] | - | - |
| GM6001 (Ilomastat) | Broad-Spectrum Hydroxamate | Ki: 0.4 nM[3] | Ki: 0.5 nM[3] | Ki: 27 nM[3] | IC50: 3.7 nM[3] | Ki: 0.1 nM[3] | Ki: 0.2 nM[3] | - | Ki: 13.4 nM[3] |
| TIMP-1 | Endogenous Protein | Potent Inhibitor[4] | Weak Inhibitor[4] | Potent Inhibitor[4] | Potent Inhibitor[4] | Potent Inhibitor | Potent Inhibitor[4] | Potent Inhibitor | Weak Inhibitor |
| TIMP-2 | Endogenous Protein | Potent Inhibitor | Potent Inhibitor[4] | Potent Inhibitor | - | Potent Inhibitor | Potent Inhibitor[4] | Potent Inhibitor | Potent Inhibitor[4] |
Key Differences and Considerations
-
Selectivity: this compound is suggested to be more selective towards collagenases (MMP-1, MMP-8, MMP-13) due to its P1' alanine residue, which fits into the S1' subsite of these enzymes[5]. In contrast, broad-spectrum inhibitors like Marimastat, Batimastat, and GM6001 inhibit a wider range of MMPs. This lack of selectivity in early broad-spectrum inhibitors led to significant side effects in clinical trials, highlighting the need for more targeted therapies.
-
Mechanism of Action: All the synthetic inhibitors listed in the table employ a hydroxamate group to chelate the active site zinc ion. The peptide or non-peptide backbone then determines the selectivity for different MMPs. TIMPs, the endogenous inhibitors, have a different mechanism, binding non-covalently to the active site of MMPs in a 1:1 stoichiometry.
-
Clinical Development: While Marimastat and Batimastat underwent clinical trials, they were ultimately unsuccessful due to lack of efficacy and side effects. The development of more selective inhibitors is an ongoing area of research.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against MMPs.
MMP Inhibition Assay using a Fluorogenic Substrate
This assay measures the ability of an inhibitor to block the cleavage of a specific fluorogenic peptide substrate by an MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in its pro-form (zymogen), it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like APMA (p-aminophenylmercuric acetate).
-
Assay Preparation:
-
Prepare a serial dilution of the inhibitor compound in the assay buffer.
-
In the 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.
-
-
Enzyme Addition: Add a fixed concentration of the activated MMP enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: General MMP activation, ECM degradation, and inhibition pathway.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for a typical MMP inhibition assay.
References
- 1. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Z-Pro-Leu-Ala-NHOH and Batimastat in Oncology Research
In the landscape of oncology drug development, the exploration of novel therapeutic agents is paramount. This guide provides a comparative overview of two compounds: Z-Pro-Leu-Ala-NHOH and Batimastat, with a focus on their relevance and documented performance in cancer models. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to inform their research and development endeavors.
While both compounds are of interest to the scientific community, a significant disparity exists in the volume of publicly available research. Batimastat, a well-documented matrix metalloproteinase (MMP) inhibitor, has been the subject of extensive preclinical and clinical investigation. Conversely, this compound is primarily cataloged as a peptide building block for research purposes, with a notable absence of published studies evaluating its efficacy in cancer models.
Batimastat: A Broad-Spectrum MMP Inhibitor
Batimastat (BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3] Their overexpression in various cancers is associated with tumor growth, invasion, metastasis, and angiogenesis.[2][3] Batimastat functions by chelating the zinc ion at the active site of MMPs, thereby inhibiting their enzymatic activity.[4]
Quantitative Performance Data for Batimastat
The following tables summarize the in vitro and in vivo efficacy of Batimastat across various cancer models.
Table 1: In Vitro Inhibitory Activity of Batimastat against MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 3[5][6] |
| MMP-2 | 4[5][6] |
| MMP-3 | 20[5][6] |
| MMP-7 | 6[5] |
| MMP-9 | 4[5][6] |
Table 2: In Vitro Efficacy of Batimastat in Hematological Malignancy Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) after 48h |
| NB-4 (Acute Myeloid Leukemia) | 7.9 ± 1.6[7] |
| HL-60 (Acute Myeloid Leukemia) | 9.8 ± 3.9[7] |
| F36-P (Myelodysplastic Syndrome) | 12.1 ± 1.2[7] |
| H929 (Multiple Myeloma) | 18.0 ± 1.6[7] |
Table 3: Preclinical In Vivo Efficacy of Batimastat
| Cancer Model | Dosing Regimen | Key Findings |
| Human Ovarian Carcinoma Xenografts | 60 mg/kg i.p. every other day | Completely prevented tumor growth and spread when used concomitantly with cisplatin.[5][6] |
| Human Breast Cancer Xenograft (MDA-MB-435) | 30 mg/kg i.p. daily | Significantly inhibited local-regional regrowth and reduced the incidence, number, and volume of lung metastases.[8] |
| Murine Melanoma Metastasis | Not specified | Effectively blocked metastasis.[5][6] |
| Orthotopic Rat Prostate Cancer Model | 30 mg/kg i.p. daily | Significantly reduced tumor weight compared to control groups. |
Experimental Protocols for Batimastat Studies
In Vitro Cell Viability Assay (Hematological Malignancies):
-
Cell Lines: HL-60, NB-4 (AML), F36-P (MDS), and H929 (MM).[7]
-
Treatment: Cells were exposed to varying concentrations of Batimastat for 48 hours.[7]
-
Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).[7]
In Vivo Human Breast Cancer Xenograft Model:
-
Cell Line: Human MDA-MB-435 breast cancer cells.[8]
-
Animal Model: Athymic nude mice.[8]
-
Procedure: Primary tumors were established in the mammary fat pads and subsequently resected.[8]
-
Treatment: Mice received daily intraperitoneal injections of Batimastat (30 mg/kg).[8]
-
Endpoints: Tumor regrowth volume, and the number and volume of lung metastases were measured.[8]
Signaling Pathway and Experimental Workflow
The mechanism of action of Batimastat and a typical experimental workflow for its evaluation are depicted below.
Caption: Mechanism of action of Batimastat.
Caption: General experimental workflow for evaluating Batimastat.
This compound: A Research Peptide
This compound (CAS Number: 123984-00-9) is a peptide derivative.[9] Commercially available information describes its primary application as a building block in peptide synthesis for research purposes.[10] This includes its use in the development of peptide-based therapeutics and for studying protein interactions.[10]
Despite its availability as a research chemical, a comprehensive search of scientific literature reveals a lack of published studies detailing its biological activity, mechanism of action, or efficacy in cancer models. There is no publicly available quantitative data, such as IC50 values or in vivo performance, to facilitate a direct comparison with Batimastat.
Conclusion
This guide highlights a significant knowledge gap between Batimastat and this compound in the context of cancer research. Batimastat is a well-characterized, broad-spectrum MMP inhibitor with a substantial body of evidence from preclinical and clinical studies demonstrating its anti-tumor and anti-metastatic properties. In contrast, this compound remains an uncharacterized research compound with no available data on its performance in cancer models.
For researchers and drug development professionals, Batimastat serves as a known benchmark for MMP inhibition with extensive data for comparative analysis. The lack of data on this compound suggests that any investigation into its potential anti-cancer properties would require foundational in vitro and in vivo studies to establish its biological activity and mechanism of action.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
A Comparative Analysis of Z-Pro-Leu-Ala-NHOH and Marimastat in Matrix Metalloproteinase Inhibition
In the landscape of cancer and inflammatory disease research, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of study. This guide provides a detailed comparison of two MMP inhibitors: Z-Pro-Leu-Ala-NHOH, a peptide hydroxamate with targeted specificity, and Marimastat, a well-documented broad-spectrum inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and experimental considerations of these compounds.
Mechanism of Action and Target Specificity
Both this compound and Marimastat function by targeting the zinc ion within the active site of MMPs. The hydroxamate group (-NHOH) present in both molecules acts as a powerful chelating agent, binding to the Zn2+ ion and thereby blocking the catalytic activity of the enzyme. This inhibition prevents the degradation of extracellular matrix (ECM) components, a key process in tumor invasion, metastasis, and angiogenesis.
This compound is a synthetic peptide hydroxamate. Its specificity is primarily conferred by its peptide sequence, Pro-Leu-Ala, which is designed to mimic the substrate recognition sites of vertebrate collagenases (e.g., MMP-1, MMP-8, MMP-13). While quantitative inhibitory data is not widely available, its design suggests a more targeted inhibition profile towards this subclass of MMPs. It is also reported to show moderate potency against other zinc-dependent metalloproteases, such as thermolysin, with inhibitory concentrations in the micromolar (µM) range.
Marimastat (BB-2516), in contrast, is a broad-spectrum MMP inhibitor. It has been extensively studied and has undergone clinical trials. Its low-molecular-weight, non-peptidic structure allows for oral bioavailability. Marimastat has demonstrated potent inhibition across a wide range of MMPs, preventing the degradation of the basement membrane, which is crucial for the migration of endothelial cells in the formation of new blood vessels and the metastatic spread of tumor cells.[1][2]
Quantitative Inhibitory Potency
A direct quantitative comparison is challenging due to the limited public data on this compound. However, the inhibitory concentration (IC50) values for Marimastat against a panel of MMPs are well-established and presented below.
Table 1: Inhibitory Potency (IC50) of Marimastat against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 (Interstitial Collagenase) | 5 |
| MMP-2 (Gelatinase A) | 6 |
| MMP-3 (Stromelysin-1) | 230 |
| MMP-7 (Matrilysin) | 13 - 16 |
| MMP-9 (Gelatinase B) | 3 |
| MMP-12 (Metalloelastase) | 5 |
| MMP-14 (MT1-MMP) | 9 |
Note: Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
For this compound, its potency is described as being in the micromolar range for enzymes like thermolysin, suggesting that its affinity for its target collagenases may be less potent than Marimastat's nanomolar inhibition of many MMPs.
Experimental Protocols
The efficacy of MMP inhibitors is typically determined using in vitro enzymatic assays. A common method is the fluorogenic substrate assay, which provides a sensitive and continuous measurement of enzyme activity.
MMP Inhibition Assay using a Fluorogenic Substrate
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Marimastat) against a specific MMP.
Materials:
-
Recombinant human MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Reconstitute the MMP enzyme and fluorogenic substrate in assay buffer to their working concentrations.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the MMP enzyme. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 420 nm). The cleavage of the substrate by the MMP separates a fluorophore from a quencher moiety, resulting in a quantifiable fluorescent signal.
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of MMP Activation
The expression and activation of MMPs are regulated by complex signaling pathways often initiated by growth factors, cytokines, or other environmental stimuli. The diagram below illustrates a generalized pathway leading to MMP gene expression.
Caption: Generalized signaling cascade leading to MMP gene transcription.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of an MMP inhibitor.
Caption: Workflow for MMP inhibitor IC50 determination via fluorogenic assay.
Conclusion
Marimastat stands out as a potent, broad-spectrum MMP inhibitor with well-characterized, low nanomolar efficacy against a range of MMPs. Its oral bioavailability has made it a significant candidate in clinical research. This compound, on the other hand, represents a more targeted approach, with its peptide sequence designed for specificity towards collagenases. While this specificity could potentially reduce off-target effects, the lack of comprehensive public data on its inhibitory potency makes a direct comparison with Marimastat challenging.
For researchers, the choice between a broad-spectrum inhibitor like Marimastat and a targeted inhibitor like this compound will depend on the specific research question. If the goal is to achieve a wide-ranging inhibition of ECM degradation, Marimastat is a well-documented option. If the focus is on the role of specific collagenases, a targeted inhibitor like this compound may be more appropriate, although further characterization of its potency and selectivity would be necessary. The provided experimental protocol offers a standard method for conducting such characterizations in the laboratory.
References
Comparative Selectivity of MMP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of matrix metalloproteinase (MMP) inhibitors is critical for advancing research and developing targeted therapeutics. This guide provides a comparative analysis of the peptide-based inhibitor Z-Pro-Leu-Ala-NHOH against other well-characterized MMP inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of MMP Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of Marimastat and Batimastat against a panel of different matrix metalloproteinases. Lower IC50 values indicate greater potency.
| Target MMP | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 | 3 |
| MMP-2 (Gelatinase-A) | 6 | 4 |
| MMP-3 (Stromelysin-1) | 230 | 20 |
| MMP-7 (Matrilysin) | 13 | 6 |
| MMP-8 (Collagenase-2) | - | - |
| MMP-9 (Gelatinase-B) | 3 | 4 |
| MMP-13 (Collagenase-3) | - | - |
| MMP-14 (MT1-MMP) | 9 | - |
Experimental Methodology: Fluorometric MMP Inhibition Assay
The determination of MMP inhibitory activity is commonly performed using a fluorometric assay. This method relies on the cleavage of a specific fluorogenic peptide substrate by the MMP, which results in an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage, and the extent of this reduction is used to calculate the inhibitor's potency (e.g., IC50 value).
Materials and Reagents:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
MMP inhibitor (e.g., this compound, Marimastat, Batimastat)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for determining MMP inhibitor IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including the assay buffer, and bring them to the reaction temperature (typically 37°C).
-
Enzyme Activation: If using a pro-MMP (inactive zymogen), activate it according to the manufacturer's instructions. This often involves incubation with an activating agent like APMA (p-aminophenylmercuric acetate).
-
Inhibitor Dilution: Prepare a series of dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add the assay buffer, the activated MMP enzyme, and the various concentrations of the inhibitor. Include control wells containing the enzyme without any inhibitor (positive control) and wells with buffer only (blank).
-
Pre-incubation: Incubate the plate at the reaction temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 328/420 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Inhibition Logic
The fundamental principle behind this assay is the inhibition of the catalytic activity of MMPs. The following diagram illustrates the logical relationship between the components of the assay.
Caption: Inhibition of MMP catalytic activity by this compound.
Biochemical Showdown: Z-Pro-Leu-Ala-NHOH Takes on a Field of Metalloproteinase Inhibitors
For Immediate Release
A detailed comparative analysis of the peptide-based inhibitor Z-Pro-Leu-Ala-NHOH reveals its potential as a significant tool in the study of zinc-dependent metalloproteinases, particularly collagenases. This guide provides a head-to-head comparison with other known inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and molecular biology.
This compound is a synthetic peptide hydroxamate that functions by chelating the essential zinc ion within the active site of metalloproteinases. Its peptide sequence (Pro-Leu-Ala) is designed to mimic the substrate recognition sites of these enzymes, conferring a degree of specificity to its inhibitory action. While its primary targets are vertebrate collagenases, it has also demonstrated inhibitory activity against other zinc-dependent metalloproteases like thermolysin, typically with moderate potency in the micromolar range.
Performance Comparison: this compound vs. Alternative Inhibitors
To contextualize the inhibitory potential of this compound, a comparison with other well-established matrix metalloproteinase (MMP) inhibitors is crucial. The following table summarizes available quantitative data, highlighting the nuances in potency and selectivity.
| Inhibitor | Target Enzyme(s) | IC50 / Ki | Key Features |
| This compound | Collagenases, Thermolysin | Micromolar IC₅₀ (estimated) | Peptide hydroxamate, specificity influenced by the P1' alanine residue. |
| Z-Pro-Leu-Gly-NHOH | Collagenases | - | Structurally similar to this compound, but with a glycine at the P1' position, which may offer a better fit for some collagenases that cleave Gly-Pro bonds. |
| Marimastat (BB-2516) | Broad-spectrum MMPs | Low nM Ki for several MMPs | A broad-spectrum hydroxamate inhibitor that has undergone clinical trials.[1] |
| Batimastat (BB-94) | Broad-spectrum MMPs | Low nM Ki for several MMPs | Another broad-spectrum hydroxamate inhibitor, notable for its poor oral bioavailability.[1] |
| Doxycycline | MMP-1, MMP-7, MMP-3, MMP-13 | IC50: >400 µM (MMP-1), 28 µM (MMP-7), 30 µM (MMP-3), 2 µM (MMP-13) | A tetracycline antibiotic with MMP inhibitory properties, acting as a non-competitive inhibitor.[2] |
| NNGH | MMP-3, MMP-8, MMP-9 | - | A specific inhibitor for MMP-3, MMP-8, and MMP-9. |
| Leupeptin | Serine and Cysteine Proteases | - | An aldehyde inhibitor primarily targeting serine and cysteine proteases, with a different mechanism of action compared to hydroxamates. |
Understanding the Mechanism: Signaling Pathways and Inhibition
The inhibition of collagenases by this compound has direct implications for cellular signaling pathways that regulate tissue remodeling, cell migration, and proliferation. Collagen-activated signaling is primarily mediated by cell surface receptors such as Discoidin Domain Receptors (DDRs) and integrins.
Caption: Collagen-activated signaling and the point of inhibition.
The binding of collagen to its receptors, DDR1 and integrins, initiates downstream signaling cascades. DDR1 activation can lead to the recruitment of the tyrosine phosphatase SHP-2, which in turn can modulate the activity of transcription factors like Stat3. Integrin engagement with collagen also activates Stat3, promoting cell migration and proliferation. By inhibiting collagenase, this compound prevents the degradation of collagen, thereby preserving the integrity of the extracellular matrix and modulating these signaling events.
Experimental Protocols for Biochemical Validation
The following provides a generalized protocol for assessing the inhibitory activity of compounds like this compound against matrix metalloproteinases.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic MMP substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).
-
In the 96-well plate, add the following to each well:
-
Assay Buffer
-
A serial dilution of the inhibitor (this compound) or a known inhibitor as a positive control.
-
Activated MMP enzyme.
-
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The process of validating the inhibitory activity of a compound like this compound follows a structured workflow.
Caption: Workflow for biochemical validation of an MMP inhibitor.
This guide provides a foundational understanding of the biochemical validation of this compound. Further research is warranted to establish its precise inhibitory constants against a broader panel of MMPs and to explore its efficacy in cell-based and in vivo models. The provided protocols and comparative data serve as a valuable resource for researchers investigating the intricate roles of metalloproteinases in health and disease.
References
Comparative Analysis of Z-Pro-Leu-Ala-NHOH Cross-Reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
The lack of a detailed inhibitory profile across the metalloproteinase family highlights a significant data gap for this compound. Broad-spectrum inhibition by early-generation hydroxamate-based inhibitors has been associated with off-target effects, underscoring the importance of thorough selectivity profiling in drug development.
This guide, therefore, focuses on providing the essential experimental protocols required to determine such cross-reactivity and presents a relevant signaling pathway to illustrate the context of collagenase inhibition.
Data Presentation
A comprehensive, quantitative comparison of the inhibitory activity of Z-Pro-Leu-Ala-NHOH against a wide panel of metalloproteinases is crucial for evaluating its selectivity and potential for therapeutic development. However, despite extensive searches of scientific literature and databases, a consolidated table of IC50 or Ki values for this compound against a diverse range of MMPs, ADAMs, and ADAMTSs could not be compiled.
To facilitate future research and a more complete understanding of this inhibitor, the following table is presented as a template for researchers to populate as data becomes available.
| Metalloproteinase Target | IC50 / Ki (nM) | Assay Conditions (Substrate, Buffer, Temp.) | Reference |
| MMPs | |||
| MMP-1 (Collagenase-1) | Data not available | ||
| MMP-2 (Gelatinase-A) | Data not available | ||
| MMP-3 (Stromelysin-1) | Data not available | ||
| MMP-7 (Matrilysin-1) | Data not available | ||
| MMP-8 (Collagenase-2) | Data not available | ||
| MMP-9 (Gelatinase-B) | Data not available | ||
| MMP-13 (Collagenase-3) | Data not available | ||
| MMP-14 (MT1-MMP) | Data not available | ||
| ADAMs | |||
| ADAM10 | Data not available | ||
| ADAM17 (TACE) | Data not available | ||
| ADAMTSs | |||
| ADAMTS-4 (Aggrecanase-1) | Data not available | ||
| ADAMTS-5 (Aggrecanase-2) | Data not available |
Experimental Protocols
To determine the inhibitory activity and cross-reactivity of this compound, a fluorometric enzyme inhibition assay is a standard and robust method.
Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC50) of this compound against a panel of metalloproteinases.
1. Materials and Reagents:
-
Recombinant human metalloproteinases (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14; ADAM10, ADAM17; ADAMTS-4, -5)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Enzyme Activation: If using pro-MMPs, activate them according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.
-
Assay Reaction: a. In a 96-well black microplate, add the following to each well:
- Assay Buffer
- A fixed concentration of the activated metalloproteinase.
- Varying concentrations of this compound (or vehicle control - DMSO in Assay Buffer). b. Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca-based substrates). Record measurements at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.
Experimental workflow for determining IC50 values.
Signaling Pathway
Collagenases, the primary targets of this compound, play a critical role in extracellular matrix (ECM) remodeling. The degradation of collagen by these enzymes can initiate signaling cascades that influence cell behavior. One such pathway involves the interaction of collagen fragments with cell surface receptors, such as integrins.
The following DOT script generates a diagram illustrating a simplified signaling pathway initiated by collagen degradation.
Simplified collagen-integrin signaling pathway.
References
A Head-to-Head Comparison: Z-Pro-Leu-Ala-NHOH and the New Wave of MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of matrix metalloproteinase (MMP) inhibitor development has undergone a significant transformation. Early broad-spectrum inhibitors, exemplified by peptide hydroxamates like Z-Pro-Leu-Ala-NHOH, have given way to a new generation of highly selective agents. This guide provides an objective comparison of the performance of these older inhibitors with newer alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform current research and drug development strategies.
The Evolution from Broad-Spectrum to Selective MMP Inhibition
First-generation MMP inhibitors, such as the peptide hydroxamate this compound, were designed as broad-spectrum agents that chelate the active site zinc ion, a conserved feature across the MMP family. This lack of selectivity, while demonstrating anti-tumor and anti-angiogenic potential in preclinical models, led to significant off-target effects in clinical trials, most notably musculoskeletal syndrome. This toxicity is attributed to the non-specific inhibition of various MMPs, some of which have protective physiological roles.
The shortcomings of these early inhibitors spurred the development of newer, more selective MMP inhibitors. These can be broadly categorized into:
-
Non-Hydroxamate Small Molecules: These inhibitors utilize alternative zinc-binding groups or target non-conserved exosites on the MMPs to achieve greater selectivity for specific MMP isoforms.
-
Antibody-Based Inhibitors: Monoclonal antibodies offer high specificity by targeting unique epitopes on a single MMP, thereby avoiding the off-target effects associated with broad-spectrum inhibitors.
This guide will use the well-characterized broad-spectrum inhibitor Batimastat as a representative for the class of early peptide hydroxamates, to which this compound belongs, due to the limited publicly available quantitative data for this compound itself.
Quantitative Comparison of MMP Inhibitor Performance
The following tables summarize the inhibitory activity (IC50 values) of representative first-generation and newer MMP inhibitors against a panel of MMPs. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50 in nM) of a First-Generation Broad-Spectrum MMP Inhibitor (Batimastat)
| MMP Target | Batimastat IC50 (nM)[1] |
| MMP-1 | 3 |
| MMP-2 | 4 |
| MMP-3 | 20 |
| MMP-7 | 6 |
| MMP-8 | 10 |
| MMP-9 | 10 |
| MMP-13 | 1 |
| MMP-14 | 2.8 |
Note: Batimastat demonstrates potent, broad-spectrum inhibition across multiple MMPs.
Table 2: Inhibitory Activity of Newer, More Selective MMP Inhibitors
| Inhibitor | Class | Primary Target(s) | IC50 (nM) | Selectivity Profile | Reference |
| JNJ0966 | Allosteric Inhibitor | proMMP-9 | 429 (proMMP-9 activation) | No inhibition of active MMP-1, -2, -3, -9, or -14.[2] | [2] |
| Compound 10d | Non-Hydroxamate | MMP-13 | 3.2 | >3000-fold selective over MMP-1, -2, -8, -9, -14.[3] | [3] |
| Andecaliximab (GS-5745) | Monoclonal Antibody | MMP-9 | - | Highly selective for MMP-9.[4][5][6] | [4][5][6] |
| DX-2400 | Monoclonal Antibody | MMP-14 | 0.12 (Ki) | Highly selective for MMP-14.[7][8][9] | [7][8][9] |
Note: Newer inhibitors exhibit high potency against their primary target with significantly improved selectivity compared to broad-spectrum inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MMP inhibitors. Below are protocols for two key experimental assays.
MMP Activity Assay using a Fluorogenic Peptide Substrate
This assay provides a quantitative measure of MMP activity and inhibitor potency by monitoring the cleavage of a fluorescently labeled peptide substrate.[10][11][12][13][14]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitors (e.g., this compound, newer inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in MMP assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well, followed by the diluted inhibitors. Include wells with enzyme and buffer only (positive control) and buffer only (background control).
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[15][16][17][18][19]
Materials:
-
Conditioned cell culture media or tissue extracts
-
Tris-Glycine SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare protein samples from conditioned media or tissue extracts. Do not heat or reduce the samples.
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The molecular weight of the active MMPs can be estimated by comparison to prestained molecular weight markers.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which MMPs are involved and the workflows used to study them is essential for a comprehensive understanding.
Caption: MMP-9 signaling pathway in cancer metastasis.[20][21][22][23][24]
Caption: General workflow for MMP inhibitor discovery and development.
Conclusion
The journey of MMP inhibitor development from broad-spectrum agents like this compound and its contemporaries to the highly selective inhibitors of today underscores a critical lesson in drug design: the importance of target specificity. While the early inhibitors provided proof-of-concept for the therapeutic potential of MMP inhibition, their clinical utility was hampered by a lack of selectivity. The newer generation of non-hydroxamate small molecules and antibody-based inhibitors, with their improved selectivity profiles, have overcome many of these initial hurdles and are showing promise in ongoing clinical investigations. For researchers in this field, the focus remains on identifying the specific roles of individual MMPs in various pathologies to develop even more targeted and effective therapies.
References
- 1. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of matrix metalloproteinase-14 blocks tumor growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Z-Pro-Leu-Ala-NHOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Z-Pro-Leu-Ala-NHOH with alternative matrix metalloproteinase (MMP) inhibitors. Due to the limited availability of public quantitative data for this compound, this guide focuses on a qualitative comparison based on its chemical structure and the known structure-activity relationships of its class of compounds, benchmarked against well-characterized inhibitors with extensive experimental data.
Executive Summary
This compound is a peptide hydroxamate compound designed as an inhibitor of matrix metalloproteinases (MMPs), with a particular focus on collagenases. Its therapeutic potential lies in diseases characterized by excessive degradation of the extracellular matrix (ECM), such as cancer metastasis, osteoarthritis, and fibrosis. The core mechanism of action involves the hydroxamate group chelating the active site zinc ion of MMPs, while the peptide backbone (Pro-Leu-Ala) provides selectivity by mimicking the natural substrate of these enzymes[1].
While specific inhibitory concentration (IC50) values for this compound are not publicly available, it is described as having moderate potency, likely in the micromolar range[1]. This guide compares its inferred properties to broad-spectrum MMP inhibitors that have undergone clinical investigation, such as Marimastat and Batimastat. These compounds, while potent, faced challenges in clinical trials due to a lack of specificity, leading to off-target effects and limited efficacy. The development of more selective inhibitors like this compound represents a strategic shift to mitigate these issues.
Comparative Analysis of MMP Inhibitors
The therapeutic efficacy of an MMP inhibitor is determined by its potency and selectivity. While this compound's potency is yet to be quantitatively defined in public literature, its design suggests a degree of selectivity toward collagenases. In contrast, early-generation inhibitors like Marimastat and Batimastat exhibit broad-spectrum activity.
| Inhibitor | Chemical Class | Target Profile | Potency (IC50) | Clinical Status |
| This compound | Peptide Hydroxamate | Predicted selective for collagenases | Not publicly available (predicted µM range)[1] | Research/Preclinical |
| Marimastat (BB-2516) | Hydroxamate | Broad-spectrum MMP inhibitor | MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM[2] | Failed Phase III trials |
| Batimastat (BB-94) | Hydroxamate | Broad-spectrum MMP inhibitor | MMP-1: 3 nM, MMP-2: 4 nM, MMP-3: 20 nM, MMP-7: 6 nM, MMP-9: 4 nM[3][4][5] | Preclinical/Phase I (limited by poor solubility) |
Mechanism of Action and Signaling Pathways
MMPs are key enzymes in the degradation of the extracellular matrix, a process crucial for tissue remodeling, cell migration, and angiogenesis. In pathological conditions, the overexpression of MMPs can drive disease progression. This compound, as a collagenase inhibitor, is expected to interfere with these processes.
The primary signaling pathway influenced by collagenase activity is the degradation of the collagen framework of the ECM. This degradation can release signaling molecules and create pathways for cell migration. By inhibiting collagenases, this compound can theoretically modulate downstream signaling events that are dependent on the integrity of the ECM.
References
Benchmarking Z-Pro-Leu-Ala-NHOH Against Industry-Standard Matrix Metalloproteinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide hydroxamate, Z-Pro-Leu-Ala-NHOH, with established, broad-spectrum matrix metalloproteinase (MMP) inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, based on available inhibitory activity data, and to provide standardized protocols for comparative analysis.
Overview of Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological processes, including arthritis, cancer, and cardiovascular diseases. The inhibitors discussed in this guide are potent antagonists of MMP activity.
-
This compound: A peptide hydroxamate that acts as a competitive, reversible inhibitor of MMPs, with a particular specificity for collagenases. Its inhibitory mechanism relies on the hydroxamate moiety chelating the active site zinc ion of the MMP.
-
Industry-Standard Inhibitors:
-
Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor with a hydroxamate structure. It has been extensively used in preclinical and clinical studies.
-
Marimastat (BB-2516): Another broad-spectrum hydroxamate-based MMP inhibitor with good oral bioavailability, which has also been widely studied.
-
Ilomastat (GM 6001): A potent, broad-spectrum inhibitor of MMPs, often used as a reference compound in MMP research.
-
Comparative Inhibitory Activity
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) |
| This compound | ~1000 (for vertebrate collagenases)[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Batimastat (BB-94) | 3[3][4][5] | 4[3][4][5] | 20[3][4][5] | 6[3][5] | 4[3][4][5] |
| Marimastat (BB-2516) | 5 | 6 | Data Not Available | 13 | 3 |
| Ilomastat (GM 6001) | 0.4 (Ki) | 0.5 (Ki) | 27 (Ki) | 3.7 (Ki) | 0.2 (Ki) |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source. The data presented here are compiled from various sources and should be used for comparative purposes. Ki (inhibition constant) values for Ilomastat are provided where IC50 values were not specified in the search results.
Experimental Protocols
To facilitate a direct and standardized comparison of these inhibitors, the following detailed experimental protocol for an in vitro MMP inhibition assay is provided.
General MMP Inhibition Assay (Fluorogenic Substrate)
This protocol is a generalized procedure and may require optimization for specific MMPs and substrates.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Inhibitors: this compound, Batimastat, Marimastat, Ilomastat (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the MMP enzyme to the desired working concentration in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of each inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the inhibitor dilutions (or solvent control for uninhibited reaction) to the respective wells.
-
Include a "no enzyme" control containing only Assay Buffer and substrate to measure background fluorescence.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration of 2x the final desired concentration.
-
Add 25 µL of the 2x substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 325/393 nm for the example substrate) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro MMP inhibition assay.
Signaling Pathway: Extracellular Matrix Degradation
Caption: Inhibition of MMP-mediated ECM degradation.
Conclusion
This compound is a potent inhibitor of collagenases. When benchmarked against industry-standard, broad-spectrum MMP inhibitors such as Batimastat, Marimastat, and Ilomastat, its primary distinction lies in its likely higher specificity towards collagenolytic MMPs. The broad-spectrum inhibitors exhibit low nanomolar potency against a wider range of MMPs. The choice of inhibitor will, therefore, depend on the specific research question. For studies requiring broad inhibition of matrix remodeling, Batimastat, Marimastat, or Ilomastat are well-characterized options. For investigations focused specifically on the role of collagenases, this compound presents a more targeted alternative. Further head-to-head studies are warranted to precisely define the inhibitory profile of this compound against a comprehensive panel of MMPs.
References
- 1. researchgate.net [researchgate.net]
- 2. The extracellular matrix as a key regulator of intracellular signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic state of collagen: pathways of collagen degradation in vivo and their possible role in regulation of collagen mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. sinobiological.com [sinobiological.com]
Safety Operating Guide
Proper Disposal of Z-Pro-Leu-Ala-NHOH: A Guide for Laboratory Professionals
For immediate reference, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions for Z-Pro-Leu-Ala-NHOH. This document contains detailed information tailored to the specific product concentration and formulation. In the absence of an immediate SDS, the following general procedures, based on guidelines for non-hazardous chemical waste, should be followed in strict accordance with local and institutional regulations.
This compound is a tripeptide hydroxamate derivative commonly used in biochemical and pharmaceutical research. While it is not typically classified as a hazardous material for transport, proper disposal is essential to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
In case of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity of waste and the applicable local, state, and federal regulations. Always prioritize waste minimization through careful planning of experiments.
Small Quantities (Milligram to Gram Scale)
For small quantities of this compound, which is typical in a research laboratory setting, the following procedure is generally considered safe, assuming it is not contaminated with hazardous substances:
-
Dilution: Dissolve the solid this compound in a large volume of water. A general rule of thumb is to dilute to a concentration of less than 1%.
-
Neutralization (if necessary): Check the pH of the resulting solution. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Drain Disposal: If permitted by your institution and local regulations for non-hazardous chemical waste, the diluted and neutralized solution can be slowly poured down the drain with a large amount of running water. This helps to further dilute the compound to negligible levels in the wastewater system.
Large Quantities or Bulk Disposal
For larger quantities of this compound, or if drain disposal is not permitted, the following steps should be taken:
-
Containment: Place the waste in a clearly labeled, sealed, and compatible container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for proper disposal. They are equipped to handle and dispose of chemical waste in accordance with all regulatory requirements.
Summary of Disposal Options
| Waste Type | Disposal Method | Key Considerations |
| Unused Solid this compound | Dispose of as solid chemical waste through a licensed contractor. | Do not dispose of in regular trash. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated solid waste container for chemical waste. | Do not dispose of in regular trash. |
| Aqueous Solutions of this compound | For small, non-hazardous quantities, dilute, neutralize, and dispose of down the drain with copious amounts of water, if permitted. For larger volumes or if contaminated, collect for professional disposal. | Always check local regulations regarding drain disposal. |
| Empty Product Containers | Triple rinse with a suitable solvent (e.g., water). The rinsate should be treated as chemical waste. The clean, dry container can then be disposed of in the regular trash or recycled, depending on the material and local rules. | Ensure the container is completely empty and clean before disposal. |
Experimental Workflow for Disposal of Small Quantities
The following diagram illustrates the decision-making process and procedural steps for the disposal of small quantities of this compound in a research setting.
Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The core principle of chemical disposal is a hierarchy of controls, starting with the most fundamental safety precautions and leading to the final act of disposal.
Hierarchy of safety and disposal procedures.
Disclaimer: This information is intended as a general guide and is not a substitute for the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer of this compound. Users are responsible for complying with all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance.
Personal protective equipment for handling Z-Pro-leu-ala-nhoh
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical Z-Pro-leu-ala-nhoh. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting and to provide a framework for operational planning.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its structure as a peptide hydroxamate and general laboratory safety principles, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Dust Mask | Use a fume hood when handling the solid compound to avoid inhalation of airborne particles. For weighing small quantities outside of a fume hood, a dust mask is recommended. |
Handling Procedures
This compound is typically supplied as a lyophilized powder. Due to the hygroscopic nature of many peptides, it is crucial to handle the compound in a dry environment.
Step-by-Step Handling Protocol:
-
Acclimatization: Before opening, allow the sealed container of this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the compound.
-
Weighing: Perform weighing in a chemical fume hood to minimize inhalation risk. If a fume hood is not available for this specific task, wear a dust mask.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the compound. Sonication may be used to aid dissolution.
-
Storage of Solutions: If not for immediate use, peptide solutions should be aliquoted into single-use vials and stored at -20°C or below to minimize degradation from freeze-thaw cycles.
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound and a closely related compound, Z-Pro-Leu-Gly-NHOH, for comparison.
| Property | This compound | Z-Pro-Leu-Gly-NHOH |
| CAS Number | 123984-00-9 | 103145-74-0 |
| Molecular Formula | C22H32N4O6 | C21H30N4O6 |
| Molecular Weight | 448.52 g/mol | 434.49 g/mol |
| Appearance | Not specified; likely a white to off-white powder | White to off-white powder[1][2] |
| Purity | >98% (HPLC) is a common purity for similar research-grade peptides. | ≥ 98% (HPLC)[1][2] |
| Storage Temperature | -20°C or below for long-term storage of the lyophilized powder. | 2 - 8°C (short-term); -20°C for long-term storage.[1][2] |
| Solubility | Specific solubility data is not readily available. It is recommended to test solubility in a small amount of the compound with common solvents such as DMSO, DMF, and aqueous buffers. |
Experimental Protocol: Matrix Metalloproteinase (MMP) Inhibition Assay
This compound, as a peptide hydroxamate, is a potential inhibitor of matrix metalloproteinases (MMPs). The following is a detailed, representative protocol for assessing its inhibitory activity against a specific MMP, such as MMP-2 or MMP-9.
Materials:
-
This compound
-
Recombinant human MMP-2 or MMP-9 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Dilute the stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
-
Prepare the enzyme solution: Dilute the active MMP enzyme in assay buffer to the working concentration recommended by the manufacturer.
-
Prepare the substrate solution: Dilute the fluorogenic MMP substrate in assay buffer to the working concentration, typically in the low micromolar range.
-
Set up the assay plate:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the test wells.
-
Add 10 µL of the solvent control (e.g., DMSO diluted in assay buffer) to the control wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 20 µL of the substrate solution to all wells.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm for the suggested substrate) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the reaction rate (slope of the fluorescence intensity versus time).
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Diagram
This compound is expected to inhibit MMPs, which are key regulators of the extracellular matrix and are involved in various signaling pathways, including those related to cell growth, migration, and invasion. The diagram below illustrates a simplified signaling pathway involving MMP-9.[3][4][5]
Caption: Simplified signaling pathway for MMP-9 activation and its inhibition by this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure laboratory and environmental safety.
Operational Disposal Plan:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, pipette tips), and empty containers, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
Decontamination: Decontaminate any work surfaces that have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
Final Disposal: The final disposal of the collected hazardous waste must be conducted through the institution's certified EHS provider, who will manage its transportation and disposal in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
